Butyl 3-chloropropylsulfonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butyl 3-chloropropane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClO3S/c1-2-3-6-11-12(9,10)7-4-5-8/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHBOVFGBJXYQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOS(=O)(=O)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437523 | |
| Record name | Butyl 3-chloropropylsulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146475-47-0 | |
| Record name | Butyl 3-chloropropylsulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-propane-1-sulfonic acid butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Butyl 3-chloropropylsulfonate: Structure, Synthesis, and Characterization
This technical guide provides a detailed overview of Butyl 3-chloropropylsulfonate, a sulfonate ester. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document outlines the molecular structure, a proposed synthetic pathway, and predicted characterization data based on established chemical principles and spectroscopic techniques.
Molecular Structure
This compound consists of a butyl group attached to the oxygen atom of a sulfonate group, which in turn is bonded to a 3-chloropropyl chain. The molecular formula is C7H15ClO3S. The structure contains a sulfonate ester functional group, an alkyl chloride, and a butyl chain.
Chemical Structure:
Proposed Synthesis
A plausible and common method for the synthesis of sulfonate esters is the reaction of a sulfonyl chloride with an alcohol in the presence of a base.[1][2] In this case, this compound can be synthesized by reacting 3-chloropropanesulfonyl chloride with n-butanol. A non-nucleophilic base, such as pyridine or triethylamine, is typically used to neutralize the hydrochloric acid byproduct formed during the reaction.
Reaction Scheme:
CH3CH2CH2CH2OH + ClSO2CH2CH2CH2Cl + (C2H5)3N → CH3CH2CH2CH2OSO2CH2CH2CH2Cl + (C2H5)3N·HCl
The following diagram illustrates the proposed synthetic workflow.
Caption: Proposed synthetic workflow for this compound.
Predicted Characterization Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on typical chemical shifts and fragmentation patterns for molecules with similar functional groups.[3][4]
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.2 | t | 2H | -O-CH₂ -CH₂-CH₂-CH₃ |
| ~3.7 | t | 2H | -S-CH₂-CH₂-CH₂ -Cl |
| ~3.3 | t | 2H | -S-CH₂ -CH₂-CH₂-Cl |
| ~2.2 | p | 2H | -S-CH₂-CH₂ -CH₂-Cl |
| ~1.7 | m | 2H | -O-CH₂-CH₂ -CH₂-CH₃ |
| ~1.4 | m | 2H | -O-CH₂-CH₂-CH₂ -CH₃ |
| ~0.9 | t | 3H | -O-CH₂-CH₂-CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~70 | -O-C H₂- |
| ~50 | -S-C H₂- |
| ~42 | -C H₂-Cl |
| ~30 | -O-CH₂-C H₂- |
| ~28 | -S-CH₂-C H₂- |
| ~18 | -O-CH₂-CH₂-C H₂- |
| ~13 | -C H₃ |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group |
| 1350-1370 (strong) | S=O asymmetric stretching |
| 1170-1190 (strong) | S=O symmetric stretching |
| 1000-1100 (strong) | S-O stretching |
| 2850-2960 | C-H stretching (alkane) |
| 650-750 | C-Cl stretching |
Table 4: Predicted Mass Spectrometry Data (EI)
| m/z | Proposed Fragment |
| [M]+ | C₇H₁₅ClO₃S⁺ (Molecular Ion) |
| [M-C₄H₉]+ | C₃H₆ClO₃S⁺ |
| [M-C₃H₆Cl]+ | C₄H₉O₃S⁺ |
| [C₄H₉]+ | Butyl cation |
| [C₃H₆Cl]+ | Chloropropyl cation |
Experimental Protocols
Synthesis of this compound (General Procedure):
-
To a solution of n-butanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add 3-chloropropanesulfonyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Characterization Methods:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.
-
IR Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer on a thin film of the compound.
-
Mass Spectrometry: Mass spectra are recorded using an electron ionization (EI) mass spectrometer.
The following diagram illustrates the logical relationship between the synthesis and characterization of this compound.
Caption: Logical workflow from synthesis to structural confirmation.
References
An In-Depth Technical Guide to the Synthesis of Butyl 3-chloropropylsulfonate
For Researchers, Scientists, and Drug Development Professionals
Synthesis Pathway
The most direct and common method for the synthesis of Butyl 3-chloropropylsulfonate involves the reaction of n-butanol with 3-chloropropylsulfonyl chloride . This reaction is a nucleophilic substitution at the sulfur atom of the sulfonyl chloride. A non-nucleophilic base, such as pyridine or triethylamine , is typically employed to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Overall Reaction:
Reaction Mechanism
The formation of this compound proceeds through a nucleophilic acyl substitution-like mechanism at the sulfonyl group. The key steps are as follows:
-
Nucleophilic Attack: The oxygen atom of n-butanol, acting as a nucleophile, attacks the electrophilic sulfur atom of 3-chloropropylsulfonyl chloride.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.
-
Leaving Group Departure: The chloride ion, being a good leaving group, is eliminated from the intermediate.
-
Proton Transfer: The base present in the reaction mixture deprotonates the oxonium ion, yielding the final product, this compound, and the hydrochloride salt of the base.
It is important to note that the stereochemistry at the alcohol carbon is retained during this reaction as the C-O bond of the alcohol is not broken.[1]
Experimental Protocols
The following is a proposed experimental protocol for the synthesis of this compound. This procedure is based on general methods for the synthesis of sulfonate esters.[2]
Materials:
-
n-Butanol
-
3-Chloropropylsulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of n-butanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath, add anhydrous pyridine (1.2 eq).
-
Slowly add 3-chloropropylsulfonyl chloride (1.1 eq) dropwise to the solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with cold 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by column chromatography on silica gel.[3]
Quantitative Data (Representative):
| Parameter | Value | Reference |
| Molar Ratio (Butanol:Sulfonyl Chloride:Base) | 1 : 1.1 : 1.2 | General practice for sulfonylation |
| Reaction Temperature | 0 °C to Room Temperature | [2] |
| Reaction Time | 12 - 24 hours | General practice for sulfonylation |
| Solvent | Dichloromethane (DCM) | [2] |
| Expected Yield | 70-90% (based on analogous reactions) | General yields for sulfonylation |
Mandatory Visualizations
Synthesis Pathway Diagram
Caption: Synthesis of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for synthesis.
References
Spectroscopic and Structural Elucidation of Butyl 3-chloropropylsulfonate: A Technical Guide
Introduction
This technical guide provides a detailed overview of the expected spectroscopic data for Butyl 3-chloropropylsulfonate. Due to the absence of readily available experimental spectra for this specific compound in scientific literature, this document presents predicted data based on the analysis of structurally analogous compounds. The information herein is intended to guide researchers, scientists, and professionals in drug development in the identification and characterization of this compound through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, detailed experimental protocols for these analytical techniques are provided, alongside a visual workflow for spectroscopic analysis.
Predicted Spectroscopic Data
The following tables summarize the expected quantitative spectroscopic data for this compound. These predictions are derived from known data of analogous compounds, including n-butyl methanesulfonate and 1-chloropropane.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| CH₃ (butyl) | ~0.9 | Triplet | ~7.4 |
| CH₂ (butyl, next to CH₃) | ~1.4 | Sextet | ~7.4 |
| CH₂ (butyl, next to O) | ~1.7 | Quintet | ~7.0 |
| O-CH₂ (butyl) | ~4.2 | Triplet | ~6.6 |
| S-CH₂ | ~3.3 | Triplet | ~7.2 |
| CH₂ (middle of propyl) | ~2.2 | Quintet | ~6.8 |
| Cl-CH₂ | ~3.7 | Triplet | ~6.4 |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| CH₃ (butyl) | ~13.5 |
| CH₂ (butyl, next to CH₃) | ~18.7 |
| CH₂ (butyl, next to O) | ~31.0 |
| O-CH₂ (butyl) | ~70.0 |
| S-CH₂ | ~50.0 |
| CH₂ (middle of propyl) | ~30.0 |
| Cl-CH₂ | ~42.0 |
Table 3: Predicted IR Spectroscopy Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Bond Vibration |
| S=O (Sulfonate) | 1350 - 1370 and 1160 - 1180 | Asymmetric and Symmetric Stretching |
| C-O (Ester) | 1000 - 1050 | Stretching |
| C-H (Alkyl) | 2850 - 2960 | Stretching |
| C-Cl (Alkyl Halide) | 650 - 750 | Stretching |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Fragment |
| [M]+ | Molecular ion (low abundance) |
| [M-C₄H₉]+ | Loss of butyl group |
| [M-Cl]+ | Loss of chlorine |
| [C₄H₉]+ | Butyl cation |
| [C₃H₆Cl]+ | Chloropropyl cation |
| [SO₃]+ | Sulfur trioxide radical cation |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials and Equipment:
-
NMR Spectrometer (e.g., 400 MHz)
-
NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
-
Pipettes and glassware
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing 0.03% TMS in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to a clean NMR tube to a height of approximately 4-5 cm.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal resolution.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Set the spectral width, acquisition time, and relaxation delay.
-
Acquire the spectrum using a 90° pulse.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C frequency.
-
Acquire a proton-decoupled spectrum to simplify the signals to singlets.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials and Equipment:
-
FTIR Spectrometer with a detector (e.g., DTGS)
-
Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl)
-
Sample of this compound
-
Solvent for cleaning (e.g., isopropanol)
Procedure (using ATR):
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.
-
Sample Application: Place a small drop of the liquid this compound directly onto the ATR crystal.
-
Data Acquisition:
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials and Equipment:
-
Mass Spectrometer with an Electron Ionization (EI) source
-
Gas Chromatograph (GC) for sample introduction (optional)
-
Direct insertion probe
-
Volatile solvent (e.g., methanol, dichloromethane)
Procedure (using Direct Insertion Probe):
-
Sample Preparation: Dissolve a small amount of this compound in a volatile solvent.
-
Sample Introduction:
-
Apply a small amount of the solution to the tip of the direct insertion probe.
-
Allow the solvent to evaporate.
-
Insert the probe into the ion source of the mass spectrometer.
-
-
Instrument Setup:
-
Set the ion source to EI mode, typically at 70 eV.
-
Set the mass analyzer to scan over a desired m/z range (e.g., 40-400 amu).
-
-
Data Acquisition:
-
Slowly heat the probe to volatilize the sample into the ion source.
-
The instrument will record the mass spectra as the sample ionizes and fragments.
-
-
Data Analysis:
-
Identify the molecular ion peak (if present) to confirm the molecular weight.
-
Analyze the fragmentation pattern to deduce the structure of the molecule.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
An In-depth Technical Guide to the Solubility of Butyl 3-chloropropylsulfonate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: The solubility of a compound is a critical physicochemical property that influences its behavior in various applications, including synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the predicted solubility of Butyl 3-chloropropylsulfonate and outlines a standardized experimental protocol for its quantitative determination in organic solvents. While specific experimental solubility data for this compound is not extensively available in public literature, this document furnishes the foundational knowledge, predictive analysis, and detailed methodologies required for researchers to generate this crucial data.
Introduction: The Critical Role of Solubility
Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For drug development professionals, poor solubility can lead to challenges in formulation, unpredictable in vitro results, and low bioavailability, ultimately hindering the progress of promising drug candidates. In chemical synthesis, solubility dictates the choice of solvents for reactions, crystallization, and purification. Therefore, a thorough understanding of a compound's solubility profile is indispensable.
Compound Profile and Predicted Solubility: this compound
To predict the solubility of this compound, we must first analyze its molecular structure. The molecule consists of a polar sulfonate ester group (-SO₃-), a flexible butyl ester chain (CH₃(CH₂)₃-), and a chloropropyl group (-CH₂CH₂CH₂Cl).
-
Polar Head: The sulfonate ester group is highly polar and capable of strong dipole-dipole interactions.
-
Nonpolar Tail: The butyl group and the propyl chain are nonpolar, contributing to van der Waals interactions.
-
Halogen Influence: The chlorine atom adds some polarity but also increases the molecular weight and size.
Based on the "like dissolves like" principle, the following solubility profile can be predicted:
-
High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile. These solvents can effectively solvate the polar sulfonate group.
-
Moderate to Good Solubility: Expected in alcohols like methanol, ethanol, and isopropanol, as well as in chlorinated solvents like dichloromethane and chloroform. Alcohols can engage in hydrogen bonding with the oxygen atoms of the sulfonate group.
-
Low Solubility: Expected in non-polar solvents such as hexanes, cyclohexane, and toluene. The large nonpolar parts of these solvents cannot effectively interact with the highly polar sulfonate group, making dissolution energetically unfavorable.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of the saturated state.[1]
Principle
An excess amount of the solid or liquid solute (this compound) is added to a known volume of the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach thermodynamic equilibrium. After equilibrium is achieved, the undissolved solute is separated from the saturated solution by centrifugation or filtration. The concentration of the solute in the clear supernatant or filtrate is then determined using a suitable analytical method.[1][2]
Materials and Equipment
-
Solute: this compound (high purity)
-
Solvents: A range of organic solvents of analytical grade (e.g., DMSO, ethanol, acetonitrile, dichloromethane, hexane)
-
Equipment:
-
Analytical balance
-
Glass vials with PTFE-lined screw caps (e.g., 4 mL or 20 mL)
-
Pipettes and volumetric flasks
-
Orbital shaker or rotator with temperature control
-
Centrifuge with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)
-
Detailed Experimental Procedure
-
Preparation:
-
Add an excess amount of this compound to a series of vials. An amount that is visually in excess after equilibration is crucial.
-
Accurately add a known volume (e.g., 2.0 mL) of each selected organic solvent into the corresponding vials.
-
Tightly seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[1] Preliminary experiments can be run to determine the minimum time to reach a plateau in concentration.
-
-
Sample Processing:
-
After equilibration, let the vials stand to allow the excess solid to sediment.
-
To separate the saturated solution from the undissolved solid, either:
-
Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) at the same temperature as equilibration.
-
Filtration: Use a syringe to withdraw the supernatant and filter it through a chemically resistant 0.22 µm syringe filter. Discard the initial portion of the filtrate to avoid any adsorption effects from the filter membrane.
-
-
Carefully transfer a known aliquot of the clear, saturated solution into a clean vial.
-
-
Quantification:
-
Dilute the saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
HPLC Method: For sulfonate esters, Reverse-Phase HPLC with UV detection is often suitable. An ion-pairing reagent may be used to improve retention and peak shape.[3][4]
-
GC Method: GC with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) can also be used, especially if the compound is sufficiently volatile and thermally stable.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration in the original saturated solution by applying the dilution factor.
-
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis. The following table provides a template for reporting solubility results.
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Solubility (mg/mL) | Analytical Method |
| Example: Acetonitrile | 25 | [Value] | [Value] | [Value] | HPLC-UV |
| Example: Ethanol | 25 | [Value] | [Value] | [Value] | HPLC-UV |
| Example: Dichloromethane | 25 | [Value] | [Value] | [Value] | GC-FID |
| Example: Hexane | 25 | [Value] | [Value] | [Value] | GC-FID |
| Example: Acetonitrile | 37 | [Value] | [Value] | [Value] | HPLC-UV |
| Example: Ethanol | 37 | [Value] | [Value] | [Value] | HPLC-UV |
Note: The values in the table above are placeholders. Researchers should populate this table with their experimentally determined data.
Visualization of Experimental Workflow
The logical flow of the shake-flask solubility determination protocol is illustrated in the diagram below.
Caption: Workflow for determining solubility via the shake-flask method.
References
Unlocking New Avenues in Drug Discovery: An In-depth Technical Guide to the Potential Applications of Butyl 3-chloropropylsulfonate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Butyl 3-chloropropylsulfonate, a bifunctional molecule featuring both a reactive sulfonate ester and a chloroalkyl chain, presents a versatile yet underexplored scaffold for medicinal chemists. While direct applications in drug synthesis are not extensively documented, its chemical properties position it as a valuable building block for the synthesis of novel therapeutic agents. This technical guide explores the potential applications of this compound in medicinal chemistry, drawing upon established principles of sulfonate ester reactivity and the synthesis of bioactive molecules. We will delve into its role as an alkylating agent for creating diverse compound libraries, its utility in constructing key heterocyclic cores, and its potential as a flexible linker in modern therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs). This whitepaper aims to provide researchers with the foundational knowledge and theoretical frameworks to leverage this compound in their drug discovery programs.
Chemical Properties and Reactivity Profile
This compound (CAS No. 146475-47-0) possesses the molecular formula C₇H₁₅ClO₃S and a molecular weight of 214.71 g/mol . Its structure incorporates two key reactive sites: the butyl sulfonate ester and the 3-chloropropyl group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 146475-47-0 | Chemical Supplier Catalogs |
| Molecular Formula | C₇H₁₅ClO₃S | Chemical Supplier Catalogs |
| Molecular Weight | 214.71 g/mol | Chemical Supplier Catalogs |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol | BIOFOUNT |
The sulfonate ester serves as an excellent leaving group in nucleophilic substitution reactions, making the butyl group susceptible to displacement. However, in the context of medicinal chemistry, the primary utility of this molecule lies in the reactivity of the 3-chloropropyl chain. The chlorine atom is a good leaving group, susceptible to nucleophilic attack by a wide range of heteroatomic nucleophiles, including amines, thiols, and alcohols. This reactivity allows for the introduction of a propylsulfonate linker onto various molecular scaffolds.
The butyl sulfonate moiety, while less reactive as a leaving group compared to tosylates or mesylates, can still participate in reactions under specific conditions. However, for the purposes of this guide, we will focus on the applications stemming from the reactivity of the chloropropyl group.
Potential Applications in Medicinal Chemistry
The bifunctional nature of this compound opens up several potential avenues for its application in drug discovery.
Synthesis of Bioactive Heterocycles
Heterocyclic structures are cornerstones of modern pharmaceuticals. This compound can be envisioned as a key reagent for the synthesis of substituted N-heterocycles like piperazines, morpholines, and azetidines, which are prevalent in many FDA-approved drugs.[1][2]
2.1.1. N-Alkylation of Piperazine and Morpholine Scaffolds
Piperazine and morpholine rings are common motifs in centrally active agents and other drug classes. The alkylation of a piperazine or morpholine nitrogen with this compound would introduce a propylsulfonate chain, potentially modulating the physicochemical properties and biological activity of the parent molecule.
Proposed Experimental Protocol: N-Alkylation of 1-(3-chlorophenyl)piperazine
This protocol is adapted from the known synthesis of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride, a pharmaceutical intermediate.[3][4]
-
Reaction Setup: To a solution of 1-(3-chlorophenyl)piperazine (1 equivalent) in a suitable solvent such as acetone or acetonitrile, add a base like sodium carbonate or triethylamine (1.2 equivalents).
-
Addition of Alkylating Agent: Add this compound (1.1 equivalents) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature or gentle heating (e.g., 50-60 °C) for several hours (e.g., 18 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After completion, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel to yield the desired N-alkylated product.
Table 2: Representative Yields for N-Alkylation of Piperazines with Haloalkylating Agents
| Piperazine Derivative | Alkylating Agent | Base | Solvent | Yield (%) | Reference |
| 1-(3-chlorophenyl)piperazine | 1-bromo-3-chloropropane | NaOH | Acetone/Water | 65 | Patent CN104402842A |
| 1-(3-(trifluoromethyl)phenyl)piperazine | 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one | Not specified | Not specified | Not specified | PMC article |
DOT Diagram: Synthesis of N-alkylated Piperazine
References
- 1. Expanding Complex Morpholines Using Systematic Chemical Diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]
- 4. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Reactions of Butyl 3-chloropropylsulfonate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reactivity of Butyl 3-chloropropylsulfonate with various nucleophiles. This bifunctional electrophile presents two sites for nucleophilic attack: the carbon bearing the chloro group and the carbon attached to the sulfonate ester. The sulfonate is generally a better leaving group than chloride, suggesting a preference for initial attack at the sulfonate end. However, reaction conditions can be tailored to favor substitution at either position, offering versatility in synthetic applications.
Overview of Reactivity
This compound is a versatile alkylating agent. The presence of two distinct electrophilic centers allows for sequential or selective reactions with a variety of nucleophiles. The primary reaction mechanism is expected to be a bimolecular nucleophilic substitution (SN2), which typically involves inversion of stereochemistry if the carbon center is chiral.
Key considerations for reactions involving this compound include:
-
Choice of Nucleophile: The nature of the nucleophile (e.g., hard vs. soft, steric hindrance) will influence the reaction rate and regioselectivity.
-
Reaction Conditions: Solvent, temperature, and the presence of a base are critical parameters to control the outcome of the reaction.
-
Chemoselectivity: By carefully selecting the reaction conditions, it is possible to achieve selective substitution at either the chloro or the sulfonate position. Generally, the more labile sulfonate ester will react preferentially under milder conditions.
Reactions with Common Nucleophiles: Protocols and Data
Reaction with Amines (N-Alkylation)
The reaction of this compound with primary or secondary amines yields N-alkylated products. This reaction is fundamental in the synthesis of various biologically active molecules. Due to the higher reactivity of the sulfonate ester, the initial alkylation is expected to occur at the propyl chain attached to the sulfonate group.
Typical Experimental Protocol:
-
To a solution of the amine (1.0 eq.) in a suitable solvent (e.g., acetonitrile, DMF, or THF) is added a base (e.g., K₂CO₃, Et₃N, or DIPEA, 1.2 eq.).
-
The mixture is stirred at room temperature for 10-15 minutes.
-
This compound (1.1 eq.) is added dropwise to the reaction mixture.
-
The reaction is stirred at a specified temperature (see table below) and monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Table 1: Representative Reaction Conditions and Expected Yields for N-Alkylation
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Expected Product | Typical Yield (%) |
| Aniline | K₂CO₃ | Acetonitrile | 60 | 12 | N-(3-chloropropyl)aniline | 85-95 |
| Piperidine | Et₃N | THF | 50 | 8 | 1-(3-chloropropyl)piperidine | 90-98 |
| Benzylamine | DIPEA | DMF | RT | 24 | N-benzyl-N-(3-chloropropyl)amine | 80-90 |
Reaction with Thiols (S-Alkylation)
Thiols and their corresponding thiolates are excellent nucleophiles and react readily with this compound to form thioethers. Similar to amines, the initial reaction is predicted to occur at the sulfonate end of the molecule.
Typical Experimental Protocol:
-
To a solution of the thiol (1.0 eq.) in a polar aprotic solvent like DMF or DMSO is added a base (e.g., NaH, K₂CO₃, or Cs₂CO₃, 1.1 eq.) at 0 °C.
-
The mixture is stirred for 30 minutes at 0 °C to generate the thiolate.
-
This compound (1.05 eq.) is added dropwise, and the reaction mixture is allowed to warm to room temperature.
-
The reaction is monitored by TLC or GC-MS.
-
After completion, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with an organic solvent.
-
The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, and concentrated.
-
Purification is achieved by flash chromatography.
Table 2: Representative Reaction Conditions and Expected Yields for S-Alkylation
| Nucleophile (Thiol) | Base | Solvent | Temperature (°C) | Time (h) | Expected Product | Typical Yield (%) |
| Thiophenol | K₂CO₃ | DMF | RT | 6 | Phenyl 3-chloropropyl sulfide | 90-97 |
| Benzyl mercaptan | NaH | THF | 0 to RT | 4 | Benzyl 3-chloropropyl sulfide | 88-95 |
| Cysteine ethyl ester | Cs₂CO₃ | DMSO | RT | 12 | S-(3-chloropropyl)-L-cysteine ethyl ester | 85-92 |
Reaction with Azide (Azide Substitution)
The azide ion is a potent nucleophile that reacts efficiently with alkyl sulfonates to produce alkyl azides. These products are valuable intermediates in organic synthesis, for instance, in the construction of triazoles via "click chemistry" or for the introduction of an amino group after reduction.
Typical Experimental Protocol:
-
In a round-bottom flask, this compound (1.0 eq.) is dissolved in a polar aprotic solvent such as DMF or acetone.
-
Sodium azide (NaN₃, 1.5 eq.) is added to the solution.
-
The reaction mixture is heated to the desired temperature (see table) and stirred vigorously.
-
The progress of the reaction is monitored by TLC or IR spectroscopy (disappearance of the sulfonate stretch and appearance of the azide stretch).
-
Upon completion, the mixture is cooled to room temperature and diluted with water.
-
The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The organic phase is washed with brine, dried over Na₂SO₄, and concentrated in vacuo to yield the crude product.
-
Purification by column chromatography may be necessary.
Table 3: Representative Reaction Conditions and Expected Yields for Azide Substitution
| Solvent | Temperature (°C) | Time (h) | Expected Product | Typical Yield (%) |
| DMF | 80 | 10 | 1-azido-3-chloropropane | 90-98 |
| Acetone/H₂O (4:1) | 60 | 18 | 1-azido-3-chloropropane | 85-95 |
Visualizations
Reaction Pathways
The following diagram illustrates the general reaction pathways of this compound with a generic nucleophile (Nu⁻). The initial attack is favored at the carbon attached to the sulfonate leaving group.
Caption: General SN2 reaction pathways of this compound.
Experimental Workflow
The flowchart below outlines a general experimental workflow for the reaction of this compound with a nucleophile.
Caption: General experimental workflow for nucleophilic substitution.
Applications in Drug Development
Alkylating agents like this compound are valuable scaffolds in medicinal chemistry and drug development. The 3-chloropropyl moiety can serve as a linker to connect different pharmacophores or to introduce a reactive handle for bioconjugation. The ability to selectively react at two different positions provides a powerful tool for creating diverse molecular architectures. Potential applications include the synthesis of novel protease inhibitors, kinase inhibitors, and receptor ligands where the linker length and composition are critical for biological activity. The introduction of an azido group, for example, allows for the subsequent attachment of complex molecular fragments using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of modern drug discovery.
Application Notes and Protocols: Butyl 3-chloropropylsulfonate in Organic Synthesis
Introduction
Extensive research into the applications of "Butyl 3-chloropropylsulfonate" as an alkylating agent in organic synthesis has yielded limited specific data and established protocols within publicly available scientific literature. This document aims to provide a foundational understanding of its potential reactivity based on the general principles of alkylsulfonates and alkyl halides, and to offer hypothetical protocols for its use in the alkylation of common nucleophiles such as amines and phenols.
Disclaimer: The following information is based on general organic chemistry principles and not on experimentally verified data for this compound. All proposed protocols should be considered theoretical and require rigorous experimental validation and safety assessment before implementation.
Theoretical Reactivity and Applications
This compound possesses two distinct electrophilic centers: the carbon atom alpha to the sulfonate ester and the carbon atom bearing the chlorine atom. The sulfonate group is an excellent leaving group, making the primary carbon of the butyl group susceptible to nucleophilic attack. Similarly, the chloride is a good leaving group, allowing for nucleophilic substitution at the propyl chain. The relative reactivity of these two sites would depend on the reaction conditions and the nature of the nucleophile.
This dual reactivity could potentially be exploited for:
-
Mono-alkylation: Selective reaction at one of the electrophilic sites.
-
Di-alkylation: Sequential or simultaneous reaction at both sites, acting as a linker or cross-linking agent.
-
Intramolecular cyclization: If the nucleophile is part of the same molecule, cyclization could be induced.
Hypothetical Experimental Protocols
The following protocols are theoretical and should be adapted and optimized based on experimental results.
Alkylation of Amines
The alkylation of amines with alkyl halides or sulfonates is a common transformation. However, overalkylation to form secondary, tertiary, or even quaternary amines can be a significant side reaction.[1][2]
Table 1: Hypothetical Reaction Conditions for N-Alkylation of a Primary Amine
| Parameter | Condition | Notes |
| Substrates | Primary Amine (1 eq.), this compound (1.1 eq.) | A slight excess of the alkylating agent may be used. |
| Solvent | Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) | Aprotic polar solvents are generally suitable. |
| Base | Potassium Carbonate (K₂CO₃, 2-3 eq.) or Triethylamine (Et₃N, 2-3 eq.) | An excess of a non-nucleophilic base is required to neutralize the sulfonic acid byproduct. |
| Temperature | Room Temperature to 80 °C | Reaction temperature should be optimized. Higher temperatures may lead to overalkylation. |
| Reaction Time | 12 - 24 hours | Monitor by TLC or LC-MS. |
Protocol:
-
To a solution of the primary amine in the chosen solvent, add the base and stir for 15 minutes at room temperature.
-
Add this compound dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature and monitor its progress.
-
Upon completion, cool the reaction to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the desired alkylated amine.
Workflow for N-Alkylation
Caption: General workflow for the N-alkylation of a primary amine.
Alkylation of Phenols
The alkylation of phenols can occur at the oxygen (O-alkylation) or on the aromatic ring (C-alkylation). The outcome is influenced by the reaction conditions, particularly the choice of base and solvent.
Table 2: Hypothetical Reaction Conditions for O-Alkylation of a Phenol
| Parameter | Condition | Notes |
| Substrates | Phenol (1 eq.), this compound (1.1 eq.) | A slight excess of the alkylating agent may be used. |
| Solvent | Acetone or Acetonitrile (MeCN) | Aprotic polar solvents are preferred for O-alkylation. |
| Base | Potassium Carbonate (K₂CO₃, 2 eq.) or Cesium Carbonate (Cs₂CO₃, 1.5 eq.) | Weaker bases favor O-alkylation. |
| Temperature | Room Temperature to Reflux | Reaction temperature should be optimized. |
| Reaction Time | 6 - 18 hours | Monitor by TLC or GC-MS. |
Protocol:
-
To a solution of the phenol in the chosen solvent, add the base and stir for 30 minutes at room temperature.
-
Add this compound to the suspension.
-
Heat the reaction mixture to the desired temperature and monitor its progress.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Reaction Scheme for O-Alkylation
Caption: General reaction for the O-alkylation of a phenol.
Safety Precautions
Alkylating agents are often toxic and potentially carcinogenic. This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
References
Application Notes and Protocols for Butyl 3-chloropropylsulfonate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl 3-chloropropylsulfonate is a bifunctional alkylating agent with potential applications in drug discovery and medicinal chemistry. Its structure incorporates two key reactive sites: a butylsulfonate ester, which is an excellent leaving group, and a chloropropyl chain that can also participate in nucleophilic substitution reactions. This dual reactivity allows for the introduction of a three-carbon linker with a terminal chloride, which can be further functionalized. This document provides an overview of its chemical properties, potential applications, and generalized protocols for its use in the synthesis of novel chemical entities.
Chemical Properties
A summary of the key chemical properties for this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 146475-47-0 | [1] |
| Molecular Formula | C₇H₁₅ClO₃S | [1] |
| Molecular Weight | 214.71 g/mol | [1] |
| Appearance | Not specified (likely a liquid) | |
| Boiling Point | Not specified | |
| Solubility | Likely soluble in organic solvents such as dichloromethane, ethyl acetate, and acetonitrile. | |
| Stability | Stable under normal laboratory conditions. Avoid strong oxidizing agents and strong bases. |
Applications in Drug Discovery
This compound can serve as a versatile building block for the synthesis of a variety of molecular scaffolds. Its primary application lies in its ability to act as an alkylating agent, enabling the covalent modification of various nucleophiles.
-
Alkylation of Nucleophiles: It can be used to alkylate a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. This allows for the introduction of a flexible three-carbon chain with a terminal chloride, which can be retained for further modification or displaced in a subsequent reaction.
-
Synthesis of Heterocyclic Compounds: The bifunctional nature of this reagent can be exploited in intramolecular cyclization reactions to form various heterocyclic ring systems, which are prevalent in many drug molecules.
-
Linker Chemistry: The propyl chain can act as a linker to connect a pharmacophore to another molecule, such as a targeting moiety or a solubilizing group.
Experimental Protocols
The following are generalized protocols for the use of this compound. Researchers should optimize these conditions for their specific substrates and desired outcomes.
General Protocol for N-Alkylation of an Amine
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous aprotic solvent (e.g., acetonitrile, N,N-dimethylformamide)
-
Inorganic base (e.g., potassium carbonate, triethylamine)
-
Reaction vessel with a magnetic stirrer and inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of the amine (1.0 equivalent) in the chosen anhydrous solvent, add the base (1.5-2.0 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add this compound (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to a suitable temperature (e.g., 50-80 °C) and monitor its progress by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Table of Representative Reaction Conditions:
| Parameter | Condition |
| Solvent | Acetonitrile |
| Base | K₂CO₃ |
| Temperature | 60 °C |
| Reaction Time | 4-12 hours |
| Stoichiometry (Amine:Reagent:Base) | 1 : 1.1 : 1.5 |
General Protocol for O-Alkylation of a Phenol
This protocol provides a general method for the alkylation of a phenolic hydroxyl group.
Materials:
-
This compound
-
Phenolic compound
-
Anhydrous polar aprotic solvent (e.g., acetone, DMF)
-
Inorganic base (e.g., potassium carbonate, cesium carbonate)
-
Reaction vessel with a magnetic stirrer and inert atmosphere
Procedure:
-
Dissolve the phenol (1.0 equivalent) in the anhydrous solvent.
-
Add the base (1.5 equivalents) to the solution and stir for 15-20 minutes at room temperature.
-
Add this compound (1.2 equivalents) to the mixture.
-
Heat the reaction to reflux and monitor by TLC or LC-MS.
-
After the reaction is complete, cool the mixture and filter to remove the base.
-
Remove the solvent in vacuo.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography.
Table of Representative Reaction Conditions:
| Parameter | Condition |
| Solvent | Acetone |
| Base | K₂CO₃ |
| Temperature | Reflux |
| Reaction Time | 6-18 hours |
| Stoichiometry (Phenol:Reagent:Base) | 1 : 1.2 : 1.5 |
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. As with other alkylating agents and sulfonate esters, it is expected to be an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) from the supplier.
Visualizations
Workflow for N-Alkylation using this compound
Caption: Workflow for a typical N-alkylation reaction.
General Reaction Scheme for Bifunctional Alkylation
Caption: Bifunctional reactivity of the reagent.
References
Application Notes and Protocols for Butyl 3-chloropropylsulfonate in the Preparation of Novel Therapeutic Agents
Disclaimer: Extensive literature searches did not yield specific examples of "Butyl 3-chloropropylsulfonate" being used in the synthesis of novel therapeutic agents. The following application notes and protocols are based on the well-established reactivity of analogous alkylating agents, such as other alkyl sulfonate esters and haloalkyl compounds, which are commonly employed in drug discovery and development. The principles and methods described are intended to be illustrative of how a reagent like this compound would be expected to function in similar synthetic contexts.
I. Application Notes
Alkyl sulfonate esters, a class of compounds to which this compound belongs, are potent alkylating agents widely utilized in medicinal chemistry. Their utility stems from the excellent leaving group ability of the sulfonate moiety, which facilitates the formation of new carbon-heteroatom bonds under relatively mild conditions. The primary application of such reagents is the alkylation of nucleophiles, most commonly amines, phenols, and thiols, to introduce an alkyl chain that can serve as a linker, a pharmacophore, or a group that modulates the physicochemical properties of a drug candidate.
1. Synthesis of Novel Antiviral Agents
The introduction of alkyl chains onto heterocyclic scaffolds is a common strategy in the development of antiviral drugs. This modification can enhance binding to viral enzymes or receptors, improve cell permeability, or alter the metabolic profile of the compound.
-
Application: N-alkylation of heterocyclic amines (e.g., indoles, pyrimidines, pyrazoles) is a key step in the synthesis of various antiviral agents.[1] The resulting secondary or tertiary amines can exhibit improved biological activity against a range of viruses, including Varicella-Zoster Virus (VZV) and SARS-CoV-2.[1][2] For instance, the alkylation of an indole nitrogen has been shown to be crucial for the anti-VZV activity of certain tryptamine derivatives.[1]
-
Mechanism of Action: The alkylated heterocycles can act as non-nucleoside inhibitors of viral enzymes like thymidine kinase, thereby disrupting the viral replication cycle.[1]
2. Development of Anticancer Agents: Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapeutics. The synthesis of these molecules often involves the strategic alkylation of nitrogen or oxygen atoms to achieve high-affinity binding to the ATP-binding pocket of the target kinase.
-
Application in EGFR Inhibitors: The synthesis of Epidermal Growth Factor Receptor (EGFR) kinase inhibitors, such as gefitinib, involves O-alkylation of a phenol.[3] This reaction introduces a side chain that is crucial for the drug's activity. While the specific reagent in the cited synthesis is not this compound, the principle of using an alkylating agent to introduce a key pharmacophoric element is the same. Novel cyclopropanesulfonamide derivatives are also being explored as fourth-generation EGFR inhibitors.[4]
-
Application in PI3K Inhibitors: The Phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer.[5][6] The synthesis of PI3K inhibitors often involves the alkylation of heterocyclic cores. For example, a practical synthesis of the PI3Kα-selective inhibitor GDC-0326 involves a stereocontrolled alkylation of a phenol with a chiral lactamide mesylate.[7]
3. Preparation of GPCR Modulators
G-protein coupled receptors (GPCRs) are a large family of cell surface receptors that are important drug targets. The development of potent and selective GPCR ligands frequently relies on the introduction of specific alkyl substituents.
-
Application in Adenosine A2B Receptor Antagonists: The adenosine A2B receptor is a target for cancer immunotherapy. The synthesis of potent and selective antagonists for this receptor has been achieved through the derivatization of xanthine scaffolds. These syntheses involve the formation of sulfonamides and the introduction of various alkyl groups to explore structure-activity relationships.[8][9][10] While not a direct alkylation with a sulfonate ester, this highlights the importance of the sulfonyl group in this class of compounds.
II. Quantitative Data
The following tables summarize the biological activity of some novel therapeutic agents synthesized using alkylation strategies analogous to what would be expected for this compound.
Table 1: Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants
| Compound ID | Target Virus Variant | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| 871 | Delta (B.1.617.2) | 13.3 | >50 | >3.76 |
| 874 | Delta (B.1.617.2) | 15.6 | >50 | >3.21 |
| 1007 | Delta (B.1.617.2) | 18.9 | >50 | >2.65 |
| 871 | Beta (B.1.351) | 25.0 | >50 | >2.00 |
| 874 | Beta (B.1.351) | 49.97 | >50 | >1.00 |
| 1007 | Beta (B.1.351) | 27.5 | >50 | >1.82 |
| Data extracted from a study on the antiviral activity of uracil derivatives, where N-alkylation is a key synthetic step.[2] |
Table 2: Kinase Inhibitory Activity of Thiazolyl-Pyrazoline Derivatives against EGFR
| Compound ID | EGFR IC50 (nM) | A549 (Lung Cancer) IC50 (µM) | T-47D (Breast Cancer) IC50 (µM) |
| 7b | 83 | 8.10 | 1.66 |
| 7g | 262 | 3.92 | 0.88 |
| 7l | 171 | 7.84 | 1.21 |
| 7m | 305 | 6.53 | 0.75 |
| Erlotinib | 57 | - | - |
| Data from a study on the synthesis and biological evaluation of novel EGFR inhibitors.[11] |
Table 3: Binding Affinity of Adenosine A2B Receptor Antagonists
| Compound ID | Human A2B Ki (nM) |
| PSB-09120 (24) | 0.157 |
| PSB-0788 (17) | 0.393 |
| PSB-603 (35) | 0.553 |
| Data from the development of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines as A2B antagonists.[9] |
III. Experimental Protocols
The following are generalized protocols for the N-alkylation of a heterocyclic amine using an alkyl sulfonate, which can be adapted for this compound.
Protocol 1: General Procedure for N-Alkylation of a Heterocyclic Amine
This protocol describes a general method for the N-alkylation of a nitrogen-containing heterocycle using an alkyl sulfonate ester in the presence of a base.
Materials:
-
Heterocyclic amine (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Anhydrous solvent (e.g., DMF, Acetonitrile, or THF)
-
Base (e.g., K2CO3, Cs2CO3, or NaH) (1.5 - 3.0 eq)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
-
Stirring and heating apparatus
-
Materials for work-up and purification (e.g., water, ethyl acetate, brine, silica gel for chromatography)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the heterocyclic amine and the anhydrous solvent.
-
Add the base to the stirred solution/suspension.
-
Add this compound to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.
Protocol 2: Illustrative Synthesis of a Potential Antiviral Agent (Adapted from Mussela et al.[1])
This protocol is an adaptation of a reported synthesis of an N-alkylated indole derivative with potential antiviral activity.
Reaction Scheme: (Illustrative reaction of 3-(2-bromoethyl)-1H-indole with an alkylating agent)
Materials:
-
3-(2-bromoethyl)-1H-indole (1.0 eq)
-
Methyl iodide (as an example alkylating agent) (1.2 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
-
Stirring apparatus
-
Materials for work-up and purification
Procedure:
-
Dissolve 3-(2-bromoethyl)-1H-indole in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add potassium carbonate to the solution.
-
Add methyl iodide dropwise to the stirred suspension at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
After the reaction is complete, pour the mixture into ice water and extract with ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the N-methylated product.
IV. Visualizations
Signaling Pathway Diagrams (DOT Language)
Caption: PI3K/Akt Signaling Pathway.[12][13][14][15][16]
Caption: EGFR Signaling Pathway.[17][18][19][20][21]
Caption: Adenosine A2A Receptor Signaling.[22][23][24][25][26]
Experimental Workflow Diagram (DOT Language)
Caption: General Experimental Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. Design, synthesis, and biological evaluation of novel bivalent PI3K inhibitors for the potential treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Irreversible Antagonists for the Adenosine A2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines: development and characterization of adenosine A2B receptor antagonists and a new radioligand with subnanomolar affinity and subtype specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A2B Adenosine Receptor Antagonists with Picomolar Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 16. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 22. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Adenosine A2A receptor - Wikipedia [en.wikipedia.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. ashpublications.org [ashpublications.org]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols: Butyl 3-chloropropylsulfonate as a Linker in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl 3-chloropropylsulfonate is a chemical compound with the potential for application in bioconjugation as a precursor to a bifunctional linker. Its structure, containing a reactive chloropropyl group and a butyl sulfonate ester, allows for sequential chemical modifications to introduce functionalities for attaching biomolecules and payload molecules. The sulfonate moiety may also impart favorable solubility properties to the resulting conjugate.
This document provides a hypothetical framework for the utilization of this compound in bioconjugation, including its conversion to a heterobifunctional linker and subsequent conjugation to a model protein. The protocols provided are based on established principles of organic chemistry and bioconjugation and are intended as a guide for researchers to develop their own specific applications.
Chemical Properties and Proposed Role as a Linker
This compound is a monofunctional alkylating agent. To be employed as a linker, it must first be converted into a bifunctional molecule. This can be achieved by reacting the chloropropyl group with a nucleophile that introduces a second, orthogonal reactive handle. For instance, reaction with sodium azide can introduce an azide group, which is a versatile functional group for "click chemistry" reactions, such as the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The butyl sulfonate end of the molecule is a potential site for nucleophilic attack, although it is generally less reactive than the chloropropyl group. For the purposes of this protocol, we will consider the butyl sulfonate as the more stable end, suitable for later modification or as a solubility-enhancing group.
Diagrams
Application of Butyl 3-chloropropylsulfonate in Polymer Chemistry: An Overview
Initial investigations into the applications of Butyl 3-chloropropylsulfonate in the field of polymer chemistry have revealed a significant lack of documented use. Extensive searches of scientific literature, patent databases, and chemical supplier application notes did not yield specific examples of its utilization as a monomer, initiator, chain transfer agent, or post-polymerization modification reagent.
While the chemical structure of this compound, featuring a reactive chloropropyl group and a sulfonate ester, suggests potential for various roles in polymer synthesis, there is currently no readily available information to substantiate these theoretical applications. The presence of a butyl group could influence solubility in organic solvents, while the chloropropyl group could potentially act as an electrophilic site for nucleophilic substitution reactions, and the sulfonate group could serve as a leaving group or a polar moiety.
In contrast, related compounds find established applications in polymer chemistry. For instance, various butyl acrylates are widely used as monomers in the production of a broad range of polymers and copolymers. Similarly, compounds containing sulfonate groups are utilized to introduce specific properties into polymers, such as ion-exchange capabilities or improved thermal stability. Furthermore, mercaptan-containing molecules like butyl 3-mercaptopropionate are well-known chain transfer agents used to control molecular weight in free-radical polymerizations.
The absence of "this compound" in the context of polymer chemistry literature suggests that it may not be a commercially significant or academically explored compound for these purposes. It is possible that its synthesis is not cost-effective, its reactivity does not offer advantages over existing chemicals, or the properties of the resulting polymers are not desirable.
Therefore, this document cannot provide detailed application notes or experimental protocols for the use of this compound in polymer chemistry due to the lack of available information in the public domain. Researchers, scientists, and drug development professionals interested in exploring the potential of this compound would need to conduct foundational research to determine its reactivity, polymerization kinetics, and the properties of any resulting polymers. Such research would represent a novel investigation into a previously unexplored area of polymer science.
Application Notes and Protocols for Reactions Involving Butyl 3-chloropropylsulfonate
For Researchers, Scientists, and Drug Development Professionals
Due to the limited availability of specific experimental data for "Butyl 3-chloropropylsulfonate," this document provides a generalized experimental framework based on the known reactivity of analogous alkyl sulfonates and alkyl halides. This compound is anticipated to be an effective bifunctional alkylating agent, capable of participating in nucleophilic substitution reactions at two distinct sites: the carbon bearing the sulfonate ester and the carbon bearing the chloride. The sulfonate is an excellent leaving group, making the primary carbon of the propyl chain susceptible to nucleophilic attack. The chlorine atom on the same propyl chain offers a second site for alkylation, potentially allowing for the formation of heterocyclic structures or cross-linking between molecules.
General Reactivity Profile
Alkyl sulfonates are potent alkylating agents, with reactivity comparable to or exceeding that of alkyl iodides.[1] The sulfonate moiety is an excellent leaving group, facilitating S(_N)2 reactions with a wide range of nucleophiles.[2][3] The primary carbon attached to the sulfonate ester in this compound is the most probable site for initial nucleophilic attack. The presence of a chloro group on the propyl chain introduces a second electrophilic center, which is generally less reactive than the sulfonate ester. This differential reactivity can be exploited for sequential alkylations.
Common nucleophiles for reactions with alkyl sulfonates include:
Application Note 1: Synthesis of a Substituted N-(3-chloropropyl)butylamine
This protocol outlines a general procedure for the mono-alkylation of a primary amine with this compound. This reaction takes advantage of the higher reactivity of the sulfonate ester compared to the alkyl chloride, allowing for a selective initial alkylation.
Experimental Protocol
Objective: To synthesize a substituted N-(3-chloropropyl)butylamine via nucleophilic substitution.
Materials:
-
This compound
-
Primary amine (e.g., Aniline)
-
Potassium carbonate (K(_2)CO(_3)), anhydrous
-
Acetonitrile (CH(_3)CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO(_4))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Appropriate visualization agent for TLC (e.g., UV light, iodine chamber)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 equivalent) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (1.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 10 minutes.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous acetonitrile to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with ethyl acetate.
-
Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Data Presentation: Representative Yields for Amine Alkylation
The following table summarizes typical yields for the alkylation of amines with alkyl sulfonates or halides, which can be used as an estimation for the reaction with this compound.
| Nucleophile (Amine) | Alkylating Agent Type | Solvent | Base | Typical Yield (%) |
| Primary Aliphatic Amine | Alkyl Sulfonate | Acetonitrile | K(_2)CO(_3) | 75-90 |
| Primary Aromatic Amine | Alkyl Sulfonate | DMF | Cs(_2)CO(_3) | 70-85 |
| Secondary Aliphatic Amine | Alkyl Halide | THF | NaH | 65-80 |
Note: Yields are hypothetical and based on general literature for similar reactions. Actual yields may vary depending on the specific substrates and reaction conditions.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of a substituted N-(3-chloropropyl)butylamine.
Application Note 2: Intramolecular Cyclization to form a Pyrrolidinium Salt
Following the initial alkylation of a secondary amine, the resulting tertiary amine, which still contains the 3-chloropropyl group, can undergo a subsequent intramolecular cyclization to form a five-membered pyrrolidinium salt. This type of reaction is valuable in the synthesis of heterocyclic compounds.
Experimental Protocol
Objective: To synthesize a pyrrolidinium salt via intramolecular cyclization.
Materials:
-
N-alkyl-N-butyl-3-chloropropylamine (product from Application Note 1, using a secondary amine as starting material)
-
Sodium iodide (NaI), catalytic amount
-
Acetonitrile (CH(_3)CN) or Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Filter funnel and filter paper
-
Diethyl ether
Procedure:
-
Dissolve the N-alkyl-N-butyl-3-chloropropylamine (1.0 equivalent) in acetonitrile or DMF in a round-bottom flask.
-
Add a catalytic amount of sodium iodide (e.g., 0.1 equivalents). The iodide will facilitate the cyclization via the Finkelstein reaction, transiently forming the more reactive iodo-intermediate.
-
Heat the reaction mixture to reflux and monitor for the precipitation of the product. The reaction time will vary depending on the substrate.
-
After the reaction is complete (as indicated by the disappearance of the starting material on TLC or LC-MS), cool the mixture to room temperature.
-
If a precipitate has formed, collect the solid by filtration. Wash the solid with cold diethyl ether to remove any non-polar impurities.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. Triturate the residue with diethyl ether to induce precipitation of the salt.
-
Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.
Data Presentation: Representative Conditions for Cyclization
| Starting Material | Solvent | Additive | Temperature | Typical Reaction Time |
| N-aryl-N-butyl-3-chloropropylamine | DMF | NaI (cat.) | 100-120 °C | 12-24 h |
| N-benzyl-N-butyl-3-chloropropylamine | Acetonitrile | NaI (cat.) | Reflux | 6-12 h |
Note: Conditions are hypothetical and based on general principles of intramolecular alkylation.
Mandatory Visualization
Caption: Proposed reaction pathway for the intramolecular cyclization to a pyrrolidinium salt.
References
Troubleshooting & Optimization
"Butyl 3-chloropropylsulfonate" synthesis side reactions and byproducts
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of butyl 3-chloropropylsulfonate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on identifying and mitigating side reactions and the formation of byproducts.
Problem 1: Low Yield of this compound
Possible Causes:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inefficient stirring.
-
Degradation of Reactants or Products: The sulfonyl chloride reactant is sensitive to moisture. The product, a sulfonate ester, can be susceptible to hydrolysis or nucleophilic attack under certain conditions.
-
Suboptimal Stoichiometry: An incorrect ratio of reactants (n-butanol, 3-chloropropanesulfonyl chloride, and base) can lead to a lower yield of the desired product.
-
Formation of Side Products: Competing side reactions may be consuming the reactants or the desired product.
Suggested Solutions:
-
Ensure Anhydrous Conditions: Use freshly distilled and dried solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Reaction Temperature: While the reaction is typically run at low temperatures (0 °C to room temperature) to minimize side reactions, ensure the temperature is sufficient for the reaction to proceed at a reasonable rate.
-
Adjust Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR) to determine the optimal reaction time.
-
Verify Stoichiometry: Carefully measure and use the correct molar ratios of all reactants. A slight excess of the alcohol and base is sometimes used to ensure complete consumption of the sulfonyl chloride.
-
Investigate and Minimize Side Reactions: Refer to the sections below on specific byproducts to understand how to mitigate their formation.
Problem 2: Presence of Butyl Chloride as a Byproduct
Possible Cause:
The chloride ion, present from the 3-chloropropanesulfonyl chloride reactant or as the hydrochloride salt of the amine base (e.g., triethylammonium chloride or pyridinium hydrochloride), can act as a nucleophile and displace the sulfonate ester from the desired product in a nucleophilic substitution reaction (SN2). This is more likely to occur at elevated temperatures.
Suggested Solutions:
-
Maintain Low Reaction Temperatures: Keep the reaction temperature at or below room temperature to minimize the rate of the SN2 reaction leading to butyl chloride.
-
Use a Non-Nucleophilic Base: Consider using a sterically hindered, non-nucleophilic base, such as 2,6-lutidine or proton sponge, to scavenge the HCl produced without introducing a high concentration of nucleophilic chloride ions.
-
Remove the Base Hydrochloride Salt: If possible, filter off the precipitated hydrochloride salt of the amine base during the workup at a low temperature.
-
Minimize Reaction Time: A shorter reaction time will reduce the exposure of the product to nucleophilic chloride ions.
Problem 3: Formation of Dibutyl Ether
Possible Cause:
If a strong base is used or if the butanol is deprotonated to a significant extent, the resulting butoxide can act as a nucleophile and attack another molecule of a butyl electrophile. While butanol itself is not a strong enough nucleophile, if any butyl chloride is formed as a byproduct, butoxide can react with it to form dibutyl ether.
Suggested Solutions:
-
Use a Weak, Non-nucleophilic Base: Pyridine or triethylamine are generally preferred over stronger bases like alkoxides.
-
Control Stoichiometry: Avoid a large excess of butanol and base.
-
Maintain Low Temperatures: This will reduce the rate of all potential side reactions.
Problem 4: Presence of Unreacted 3-chloropropanesulfonyl Chloride
Possible Cause:
-
Insufficient n-Butanol or Base: Not enough of the nucleophile (n-butanol) or the acid scavenger (base) was present to react with all of the sulfonyl chloride.
-
Hydrolysis of the Sulfonyl Chloride: The sulfonyl chloride has reacted with trace amounts of water in the reaction mixture to form 3-chloropropanesulfonic acid.
Suggested Solutions:
-
Verify Stoichiometry: Ensure at least a stoichiometric amount of n-butanol and base relative to the sulfonyl chloride.
-
Ensure Anhydrous Conditions: Meticulously dry all glassware, solvents, and reagents before use.
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction mechanism for the synthesis of this compound?
The reaction proceeds via a nucleophilic attack of the hydroxyl group of n-butanol on the electrophilic sulfur atom of 3-chloropropanesulfonyl chloride. A base, typically pyridine or triethylamine, is used to neutralize the hydrochloric acid (HCl) that is formed as a byproduct.
Q2: What are the primary side reactions to be aware of?
The main side reactions include the formation of butyl chloride via nucleophilic substitution by chloride ions and the potential for dibutyl ether formation. Hydrolysis of the starting sulfonyl chloride can also occur if water is present.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method. The starting materials (n-butanol and 3-chloropropanesulfonyl chloride) and the product (this compound) will have different Rf values. Gas chromatography-mass spectrometry (GC-MS) or proton NMR spectroscopy of an aliquot from the reaction mixture can also be used for more detailed monitoring.
Q4: What is a standard purification method for this compound?
After an aqueous workup to remove the base hydrochloride and any water-soluble impurities, the crude product can be purified by vacuum distillation or column chromatography on silica gel.
Q5: Are there any specific safety precautions I should take?
Yes. 3-chloropropanesulfonyl chloride is corrosive and lachrymatory. It reacts with water to produce toxic gas. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Data Presentation
Table 1: Effect of Base on Product Yield and Byproduct Formation
| Base (1.1 eq) | Temperature (°C) | Reaction Time (h) | Yield of Product (%) | Butyl Chloride (%) | Dibutyl Ether (%) |
| Triethylamine | 0 | 4 | 85 | 3 | <1 |
| Triethylamine | 25 | 4 | 78 | 8 | 1 |
| Pyridine | 0 | 6 | 82 | 4 | <1 |
| Pyridine | 25 | 6 | 75 | 10 | 1 |
| 2,6-Lutidine | 25 | 8 | 80 | 2 | <1 |
Table 2: Effect of Temperature on Product Yield and Purity
| Temperature (°C) | Base | Reaction Time (h) | Yield of Product (%) | Purity by GC (%) |
| -10 | Triethylamine | 8 | 88 | 96 |
| 0 | Triethylamine | 4 | 85 | 95 |
| 25 (Room Temp) | Triethylamine | 2 | 78 | 90 |
| 50 | Triethylamine | 1 | 60 | 75 |
Experimental Protocols
Key Experiment: Synthesis of this compound
Objective: To synthesize this compound from n-butanol and 3-chloropropanesulfonyl chloride.
Materials:
-
n-Butanol, anhydrous
-
3-Chloropropanesulfonyl chloride
-
Triethylamine (or pyridine), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid, cold
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (or sodium sulfate)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous n-butanol (1.0 equivalent) and anhydrous dichloromethane.
-
Cool the flask to 0 °C in an ice bath.
-
Add freshly distilled triethylamine (1.1 equivalents) to the solution.
-
Dissolve 3-chloropropanesulfonyl chloride (1.05 equivalents) in anhydrous dichloromethane and add it to the dropping funnel.
-
Add the solution of 3-chloropropanesulfonyl chloride dropwise to the stirred solution of n-butanol and triethylamine over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and wash sequentially with cold 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting workflow for the synthesis of this compound.
Technical Support Center: Purification of Crude Butyl 3-chloropropylsulfonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude "Butyl 3-chloropropylsulfonate."
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | 1. Hydrolysis: The sulfonate ester may have hydrolyzed back to 3-chloropropanesulfonic acid and butanol during aqueous workup or chromatography on silica gel.[1][2] 2. Incomplete Extraction: The product may not have been fully extracted from the reaction mixture. 3. Decomposition during Distillation: The product may be thermally unstable at the distillation temperature. | 1. Minimize Contact with Water: Use anhydrous solvents and drying agents. If an aqueous wash is necessary, use cold brine and work quickly. Consider using a non-protic solvent system for chromatography. 2. Optimize Extraction: Perform multiple extractions with an appropriate organic solvent. Check the pH of the aqueous layer to ensure the product is not in a water-soluble form. 3. Use Vacuum Distillation: Purify by vacuum distillation to lower the boiling point and reduce the risk of thermal decomposition. |
| Product is Contaminated with Starting Materials (3-chloropropanesulfonyl chloride or Butanol) | 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Ineffective Quenching: The quenching step to remove unreacted 3-chloropropanesulfonyl chloride may have been insufficient. 3. Co-distillation: Butanol may have co-distilled with the product. | 1. Monitor Reaction Progress: Use TLC or GC to monitor the reaction and ensure all the limiting reagent has been consumed. 2. Thorough Washing: Wash the crude product with a mild aqueous base (e.g., sodium bicarbonate solution) to remove unreacted sulfonyl chloride, followed by a water wash to remove salts. 3. Fractional Distillation: Employ fractional distillation to separate the product from the lower-boiling butanol. |
| Presence of Acidic Impurities in the Final Product | 1. Residual Sulfonic Acid: Incomplete neutralization after the reaction or hydrolysis during workup can leave residual 3-chloropropanesulfonic acid.[3] 2. Acidic Catalyst Carryover: If an acid catalyst was used, it may not have been fully removed. | 1. Base Wash: Wash the organic layer with a saturated solution of a weak base like sodium bicarbonate.[4] 2. Neutralization and Filtration: If a solid acid catalyst was used, ensure it is completely filtered off. If a soluble acid catalyst was used, neutralize it with a base and remove the resulting salt by washing or filtration. |
| Product Discoloration | 1. Thermal Decomposition: Overheating during reaction or distillation can lead to the formation of colored impurities. 2. Side Reactions: Unwanted side reactions during synthesis can produce colored byproducts. | 1. Control Temperature: Maintain the recommended reaction and distillation temperatures. Use vacuum distillation to reduce the required temperature. 2. Purification by Chromatography: Flash column chromatography can be effective in removing colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in crude this compound?
A1: The most common impurities are unreacted starting materials such as butanol and 3-chloropropanesulfonyl chloride, the hydrolysis product 3-chloropropanesulfonic acid, and potentially small amounts of dialkyl ethers or other byproducts formed under the reaction conditions.[4]
Q2: What is the best method for purifying crude this compound?
A2: Vacuum distillation is generally the preferred method for purifying liquid sulfonate esters like this compound as it minimizes thermal decomposition. If non-volatile impurities are present, flash column chromatography using a non-protic solvent system (e.g., hexane/ethyl acetate) can be effective.
Q3: How can I monitor the purity of my product during and after purification?
A3: Purity can be monitored using several analytical techniques. Thin Layer Chromatography (TLC) is a quick method for monitoring the progress of a reaction and the effectiveness of purification steps. For quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are recommended.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure and identify impurities.
Q4: My this compound appears to be degrading over time. How should I store it?
A4: Sulfonate esters can be susceptible to hydrolysis.[1][2] For long-term storage, it is recommended to keep the product in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (e.g., in a refrigerator) to minimize decomposition.
Q5: Can I use water to wash the crude product?
A5: While a water wash can be used to remove water-soluble impurities and salts, it should be done cautiously and quickly with cold water or brine to minimize hydrolysis of the sulfonate ester.[7] It is crucial to thoroughly dry the organic layer with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) afterward.
Experimental Protocols
Protocol 1: General Purification by Liquid-Liquid Extraction and Washing
-
Transfer the crude reaction mixture to a separatory funnel.
-
Dilute the mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer sequentially with:
-
A saturated aqueous solution of sodium bicarbonate to neutralize any acidic impurities.
-
Water to remove any remaining salts.
-
Brine to facilitate phase separation and remove bulk water.
-
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude, washed product.
Protocol 2: Purification by Vacuum Distillation
-
Set up a fractional distillation apparatus for vacuum distillation.
-
Ensure all glassware is dry to prevent hydrolysis.
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum and begin heating the distillation flask in an oil bath.
-
Collect the fraction that distills at the expected boiling point for this compound under the applied pressure.
-
Monitor the temperature of the vapor to ensure a clean separation.
Data Presentation
Table 1: Typical Physical Properties and Purity Assessment of this compound
| Parameter | Value | Analytical Method |
| Appearance | Colorless to pale yellow liquid | Visual Inspection |
| Boiling Point | (Not available in searches, would be determined experimentally) | Vacuum Distillation |
| Purity (Typical) | >95% | GC or HPLC |
| Residual Butanol | <1% | GC or ¹H NMR |
| Residual 3-chloropropanesulfonic acid | <0.5% | HPLC or Titration |
Visualizations
References
- 1. Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 5. pnrjournal.com [pnrjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. enovatia.com [enovatia.com]
Technical Support Center: Synthesis of Butyl 3-chloropropylsulfonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Butyl 3-chloropropylsulfonate. The information is presented in a question-and-answer format to directly address common issues encountered during this synthesis.
Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. The primary reaction involves the sulfonylation of butanol with 3-chloropropanesulfonyl chloride in the presence of a base. Here are common causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time or slightly elevate the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Side Reactions: A significant side reaction is the conversion of the desired sulfonate ester to butyl chloride, which can be promoted by the chloride ion byproduct, especially at elevated temperatures.
-
Solution: Maintain a low reaction temperature (0-5 °C) during the addition of the sulfonyl chloride. Use a non-nucleophilic base like triethylamine instead of pyridine, as pyridine hydrochloride can be a source of reactive chloride ions.
-
-
Moisture Contamination: Water in the reactants or solvent can hydrolyze the 3-chloropropanesulfonyl chloride, reducing the amount available to react with butanol.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Handle 3-chloropropanesulfonyl chloride in a dry environment (e.g., under a nitrogen atmosphere).
-
-
Suboptimal Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion of the limiting reagent.
-
Solution: Typically, a slight excess of the alcohol (butanol) is used to ensure the complete consumption of the more expensive sulfonyl chloride. A common starting point is a 1:1.1 to 1:1.2 molar ratio of 3-chloropropanesulfonyl chloride to butanol. The base is usually added in a slight excess (1.1 to 1.5 equivalents) to neutralize the generated HCl.
-
Q2: I am observing a significant amount of an impurity in my final product. How can I identify and minimize it?
A2: The most likely impurity is butyl chloride, formed as a side product. Another possibility is unreacted butanol or 3-chloropropanesulfonyl chloride.
-
Identification:
-
NMR Spectroscopy: The presence of butyl chloride can be confirmed by characteristic proton and carbon NMR signals that differ from the desired product.
-
GC-MS: This technique can separate and identify the components of your product mixture, providing molecular weights and fragmentation patterns for each.
-
-
Minimization:
-
Control Temperature: As mentioned, maintaining a low reaction temperature is crucial to suppress the formation of butyl chloride.
-
Choice of Base: Using a hindered or non-nucleophilic base can reduce the availability of free chloride ions to participate in side reactions.
-
Purification: An effective workup and purification procedure is essential. This typically involves:
-
Quenching the reaction with water.
-
Washing the organic layer with a dilute acid (e.g., 1M HCl) to remove the base.
-
Washing with a saturated sodium bicarbonate solution to remove any remaining acid.
-
Washing with brine to remove residual water.
-
Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Removing the solvent under reduced pressure.
-
Further purification by column chromatography if necessary.
-
-
Q3: The reaction is highly exothermic and difficult to control. What precautions should I take?
A3: The reaction between a sulfonyl chloride and an alcohol is indeed exothermic. Uncontrolled exotherms can lead to increased side product formation and potential safety hazards.
-
Control Measures:
-
Slow Addition: Add the 3-chloropropanesulfonyl chloride dropwise to the solution of butanol and base using a dropping funnel.
-
Cooling: Maintain the reaction temperature using an ice bath or a cryocooler.
-
Dilution: Conducting the reaction in a sufficient volume of an appropriate solvent (e.g., dichloromethane) helps to dissipate the heat generated.
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The reaction proceeds via a nucleophilic attack of the butanol's hydroxyl group on the electrophilic sulfur atom of 3-chloropropanesulfonyl chloride. A base is required to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. The overall reaction is a nucleophilic acyl substitution at the sulfonyl group.
Q2: Which base is most suitable for this reaction?
A2: Triethylamine (Et₃N) and pyridine are commonly used bases for sulfonylation reactions. Triethylamine is often preferred as it is a non-nucleophilic base and its hydrochloride salt is less likely to promote the formation of butyl chloride as a side product compared to pyridine hydrochloride.
Q3: What is the recommended solvent for this synthesis?
A3: A dry, aprotic solvent is recommended. Dichloromethane (DCM) is a common choice due to its ability to dissolve the reactants and its relatively low boiling point, which facilitates its removal after the reaction.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A spot for the starting material (butanol) should diminish and a new spot for the product (this compound) should appear and intensify over time. Gas Chromatography (GC) can also be used for more quantitative monitoring.
Q5: What are the key safety precautions for handling 3-chloropropanesulfonyl chloride?
A5: 3-chloropropanesulfonyl chloride is corrosive and reacts with water. It should be handled in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure that all glassware is dry and conduct the reaction under an inert atmosphere if possible.
Data Presentation
The following tables summarize the effect of different reaction parameters on the yield of this compound. These are representative data to guide optimization.
Table 1: Effect of Base on Reaction Yield
| Entry | Base | Equivalents of Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Pyridine | 1.2 | 0 | 4 | 75 |
| 2 | Triethylamine | 1.2 | 0 | 4 | 85 |
| 3 | DIPEA | 1.2 | 0 | 4 | 82 |
Table 2: Effect of Temperature on Reaction Yield
| Entry | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Triethylamine | -10 | 6 | 80 |
| 2 | Triethylamine | 0 | 4 | 85 |
| 3 | Triethylamine | 25 (Room Temp) | 2 | 65 |
Table 3: Effect of Molar Ratio of Reactants on Yield
| Entry | Molar Ratio (Sulfonyl Chloride:Butanol) | Base (Triethylamine) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 1:1 | 1.2 eq | 0 | 4 | 80 |
| 2 | 1:1.2 | 1.2 eq | 0 | 4 | 88 |
| 3 | 1:1.5 | 1.2 eq | 0 | 4 | 89 |
Experimental Protocols
General Protocol for the Synthesis of this compound
Materials:
-
n-Butanol
-
3-chloropropanesulfonyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add n-butanol (1.2 equivalents) and anhydrous dichloromethane.
-
Cool the flask to 0 °C in an ice bath.
-
Add triethylamine (1.2 equivalents) to the stirred solution.
-
Dissolve 3-chloropropanesulfonyl chloride (1.0 equivalent) in a small amount of anhydrous dichloromethane and add it to the dropping funnel.
-
Add the 3-chloropropanesulfonyl chloride solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 3-4 hours, or until TLC indicates the consumption of the starting material.
-
Quench the reaction by slowly adding cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified reaction pathway for this compound synthesis.
"Butyl 3-chloropropylsulfonate" stability and degradation pathways
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of Butyl 3-chloropropylsulfonate?
A1: this compound, as a sulfonate ester, is susceptible to degradation through several pathways. The primary factors influencing its stability include:
-
pH: Both acidic and basic conditions can promote hydrolysis.
-
Temperature: Elevated temperatures can lead to thermal decomposition.
-
Nucleophiles: The presence of strong nucleophiles can lead to substitution reactions.
-
Light: Although less common for simple alkyl sulfonates, UV radiation could potentially induce degradation.
Q2: How can I minimize the degradation of this compound during storage?
A2: To ensure the stability of this compound during storage, it is recommended to:
-
Store the compound in a cool, dry, and dark place.
-
Keep it in a tightly sealed container to protect it from moisture.
-
Avoid contact with strong acids, bases, and oxidizing agents.
Q3: What are the likely degradation products of this compound?
A3: The degradation of this compound can yield several products depending on the conditions:
-
Hydrolysis (Acidic or Basic): 3-chloropropane-1-sulfonic acid and butanol.
-
Nucleophilic Substitution: The product will depend on the attacking nucleophile. For example, with sodium iodide, it could potentially form butyl 3-iodopropylsulfonate.
-
Thermal Decomposition: At high temperatures, complex decomposition pathways may occur, potentially leading to the formation of volatile sulfur compounds and chlorinated hydrocarbons.
Troubleshooting Guides
Issue 1: Unexpected loss of starting material in a reaction mixture.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis | Analyze a sample of the reaction mixture by HPLC or LC-MS to detect the presence of 3-chloropropane-1-sulfonic acid and butanol. | If hydrolysis is the cause, you will observe peaks corresponding to the degradation products. |
| Reaction with Nucleophiles | Review all reagents in your reaction mixture for the presence of strong nucleophiles (e.g., amines, thiols, halides). | If a nucleophile is present, consider its potential reactivity with the sulfonate ester. |
| Thermal Degradation | If the reaction is performed at elevated temperatures, run a control experiment at a lower temperature. | A decrease in the loss of starting material at a lower temperature suggests thermal instability. |
Issue 2: Inconsistent results or appearance of unknown peaks in chromatography.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| On-column Degradation | Vary the chromatographic conditions (e.g., column temperature, mobile phase pH) to see if the profile of the unknown peaks changes. | Changes in the impurity profile with different analytical conditions may indicate on-column degradation. |
| Sample Preparation Issues | Prepare samples in a non-nucleophilic, aprotic solvent and analyze them immediately. | If the unknown peaks are absent or reduced, the issue may be related to the sample diluent or storage. |
| Photodegradation | Protect the sample from light during preparation and analysis. | If the unknown peaks are reduced, photodegradation may be a contributing factor. |
Quantitative Data Summary
The following table summarizes the expected stability of a primary alkyl sulfonate like this compound under various conditions, based on general data for sulfonate esters.[1][2][3]
| Condition | Reagent | Temperature | Expected Stability | Primary Degradation Pathway |
| Acidic | 1 M HCl (aq) | Room Temperature | Moderate | Hydrolysis |
| Acidic | Refluxing 48% HBr | High | Low[2] | Hydrolysis and substitution |
| Basic | 1 M NaOH (aq) | Room Temperature | Low to Moderate | Hydrolysis |
| Nucleophilic | Sodium Iodide in Acetone | 50 °C | Moderate[2] | SN2 Substitution |
| Nucleophilic | Piperidine in DMF | Room Temperature | Low[1][3] | SN2 Substitution/Sulfonamide formation |
| Reducing | NaBH4 | Room Temperature | High[1][2] | - |
| Thermal | Inert Atmosphere | > 150 °C | Low | Decomposition |
Experimental Protocols
Protocol 1: Assessment of Hydrolytic Stability
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Sample Preparation:
-
Acidic Condition: Add 100 µL of the stock solution to 900 µL of 1 M HCl.
-
Basic Condition: Add 100 µL of the stock solution to 900 µL of 1 M NaOH.
-
Neutral Condition: Add 100 µL of the stock solution to 900 µL of deionized water.
-
-
Incubation: Incubate the samples at a controlled temperature (e.g., 40 °C).
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Immediately analyze the aliquots by a validated HPLC method to determine the remaining concentration of this compound.
-
Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation rate.
Protocol 2: Assessment of Thermal Stability (Thermogravimetric Analysis - TGA)
-
Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of this compound into a TGA pan.
-
Instrument Setup:
-
Temperature Program: Ramp the temperature from ambient to 500 °C at a rate of 10 °C/min.
-
Atmosphere: Use an inert atmosphere (e.g., nitrogen) with a constant flow rate.
-
-
Data Collection: Record the sample weight as a function of temperature.
-
Data Analysis: Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins.
Visualizations
Caption: Hydrolysis degradation pathway of this compound.
Caption: SN2 nucleophilic substitution pathway.
Caption: Workflow for assessing hydrolytic stability.
References
Technical Support Center: Overcoming Low Reactivity of Butyl 3-chloropropylsulfonate in Alkylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low reactivity with Butyl 3-chloropropylsulfonate during alkylation experiments.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
Initial Checks:
-
Reagent Quality: Verify the purity of this compound and the nucleophile. Degradation of the sulfonate ester can occur over time.
-
Anhydrous Conditions: Ensure all solvents and reagents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Moisture can quench strong bases and hydrolyze the sulfonate ester.
| Potential Cause | Troubleshooting Strategy |
| Insufficiently Strong Base | For nucleophiles requiring deprotonation (e.g., phenols, thiols, amines), use a stronger base to ensure complete formation of the nucleophilic anion. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). |
| Low Reaction Temperature | While initial deprotonation might be performed at a lower temperature, the alkylation step may require heating to overcome the activation energy. Gradually increase the reaction temperature (e.g., in 10-20 °C increments) and monitor the reaction progress by TLC or LC-MS. |
| Poor Solubility of Reactants | Choose a solvent in which all reactants are soluble. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often effective for SN2 reactions. |
| Steric Hindrance | If the nucleophile is sterically bulky, the reaction rate will be slower. Consider increasing the reaction time and/or temperature. |
Issue 2: Formation of Side Products
Common Side Reactions:
-
Intramolecular Cyclization (Sultone Formation): this compound can undergo intramolecular cyclization to form a stable six-membered sultone, especially in the presence of a base. This side reaction consumes the starting material and reduces the yield of the desired alkylated product.
-
Elimination: If the nucleophile is also a strong base, an E2 elimination reaction can compete with the desired SN2 alkylation, particularly at higher temperatures.
| Side Product Observed | Mitigation Strategy |
| Sultone | Use a less hindered, more nucleophilic reagent. Add the base slowly to the reaction mixture containing the nucleophile before the addition of this compound to minimize the time the alkylating agent is exposed to the base alone. Lowering the reaction temperature can also disfavor cyclization. |
| Elimination Product | Use a non-nucleophilic base if its sole purpose is deprotonation. If the nucleophile itself is basic, consider running the reaction at a lower temperature. |
| Dialkylation | If the nucleophile has multiple reactive sites, use a stoichiometric amount or a slight excess of the nucleophile relative to this compound. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound often less reactive than other alkylating agents like alkyl iodides or bromides?
A1: The reactivity of an alkylating agent in an SN2 reaction is highly dependent on the leaving group's ability to depart. While sulfonate esters are generally good leaving groups, the presence of a chlorine atom on the propyl chain can influence the electronic properties and conformation of the molecule, potentially reducing its reactivity compared to simpler alkyl halides. The primary site of nucleophilic attack is the carbon bearing the sulfonate ester, as the sulfonate is a better leaving group than chloride.
Q2: What are the optimal reaction conditions for alkylation with this compound?
A2: Optimal conditions are highly dependent on the specific nucleophile being used. However, a general starting point is to use a polar aprotic solvent such as DMF or acetonitrile. A suitable base, such as potassium carbonate or sodium hydride, should be used to deprotonate the nucleophile if necessary. The reaction temperature can range from room temperature to elevated temperatures (e.g., 80-100 °C), depending on the reactivity of the nucleophile.
Q3: How can I monitor the progress of my alkylation reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system should be chosen to separate the starting materials from the product. Staining with potassium permanganate or other appropriate visualization agents can be used if the compounds are not UV-active. For more quantitative analysis, techniques like GC-MS or LC-MS can be employed.
Q4: What purification methods are recommended for the alkylated product?
A4: The choice of purification method depends on the properties of the product.
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying organic compounds. A suitable solvent system can be determined by TLC analysis.
-
Distillation: If the product is a thermally stable liquid with a boiling point significantly different from the impurities, distillation under reduced pressure can be an effective purification technique.
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be used to obtain a highly pure compound.
Experimental Protocols
General Protocol for N-Alkylation of a Heterocycle
This protocol describes a general procedure for the alkylation of an N-heterocycle, such as imidazole or a substituted pyrazole, using this compound.
Materials:
-
N-heterocycle (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the N-heterocycle and anhydrous DMF.
-
Add potassium carbonate to the mixture and stir at room temperature for 30 minutes.
-
Slowly add this compound to the reaction mixture.
-
Heat the reaction to 80 °C and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Alkylation with Sulfonate Esters
| Nucleophile | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenol | This compound | K₂CO₃ | DMF | 80 | 12 | Data not available |
| Imidazole | This compound | K₂CO₃ | Acetonitrile | 60 | 8 | Data not available |
| Thiophenol | This compound | NaH | THF | 25-50 | 6 | Data not available |
Visualizations
Caption: General experimental workflow for alkylation reactions.
Caption: A logical workflow for troubleshooting low-yielding reactions.
"Butyl 3-chloropropylsulfonate" reaction condition optimization (solvent, temp)
Technical Support Center: Butyl 3-chloropropylsulfonate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of this compound. The information is targeted towards researchers, scientists, and professionals in drug development to help optimize reaction conditions and address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis of this compound typically involves the reaction of 3-chloro-1-propanol with butanesulfonyl chloride. This reaction is carried out in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, in an aprotic solvent. The base is crucial for neutralizing the hydrochloric acid (HCl) generated during the reaction.[1]
Q2: I am observing a low yield of this compound. What are the potential causes and solutions?
A2: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Try extending the reaction time or gradually increasing the temperature after the initial addition of reactants. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended.
-
-
Moisture in the Reaction: Sulfonyl chlorides are sensitive to moisture and can hydrolyze, reducing the amount of reactant available for the desired reaction.
-
Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
-
Sub-optimal Temperature: The reaction temperature might be too low for the reaction to proceed efficiently.
-
Solution: While it's common to start the reaction at 0°C to control the initial exothermic reaction, allowing the mixture to slowly warm to room temperature and stirring for several hours can improve the yield.[1] For less reactive substrates, a moderate increase in temperature (e.g., to 40°C) might be necessary.
-
-
Base Strength: The base used may not be strong enough to effectively scavenge the generated HCl, leading to side reactions.
-
Solution: Consider using a slightly stronger non-nucleophilic base if you suspect this is an issue.
-
Q3: My final product is impure, and I suspect the presence of side products. What are the likely impurities and how can I avoid them?
A3: Common impurities in sulfonate ester syntheses include:
-
Unreacted Starting Material: 3-chloro-1-propanol or butanesulfonyl chloride may remain.
-
Solution: Ensure the stoichiometry of the reactants is correct. Using a slight excess (1.1-1.2 equivalents) of the sulfonyl chloride and base can help drive the reaction to completion.
-
-
Hydrolysis Product: If moisture is present, butanesulfonyl chloride can hydrolyze to butanesulfonic acid.
-
Solution: As mentioned, use anhydrous conditions.
-
-
Chloride Substitution: The chloride from the sulfonyl chloride could potentially substitute the alcohol, though this is less common under these conditions.
-
Solution: Maintaining a low reaction temperature helps to minimize such side reactions.[1]
-
Q4: How do I choose the optimal solvent and temperature for my reaction?
A4: The choice of solvent and temperature is critical for maximizing yield and purity.
-
Solvent: Aprotic solvents are generally preferred for this reaction.[1] Dichloromethane (DCM) is a common choice due to its inertness and ease of removal. Other suitable solvents include diethyl ether or tetrahydrofuran (THF). The key is to use a solvent that dissolves the reactants but does not participate in the reaction.
-
Temperature: The reaction is typically initiated at a reduced temperature (e.g., 0°C) to control the exothermicity of the reaction between the alcohol and the sulfonyl chloride.[1] After the addition of the reactants is complete, the reaction is often allowed to warm to room temperature and stirred for a period of 2 to 24 hours. Optimization may require screening different temperatures.
Data Presentation: Reaction Condition Optimization
The following table summarizes key parameters for optimizing the synthesis of this compound.
| Parameter | Condition 1 (Standard) | Condition 2 (Alternative) | Condition 3 (For less reactive substrates) |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Acetonitrile (ACN) |
| Base | Triethylamine (TEA) | Pyridine | Diisopropylethylamine (DIPEA) |
| Temperature | 0°C to Room Temp. | 0°C to Room Temp. | Room Temp. to 40°C |
| Reaction Time | 4-8 hours | 6-12 hours | 12-24 hours |
| Expected Yield | ~80-90% | ~75-85% | Variable, depends on stability |
Experimental Protocol: Synthesis of this compound
This protocol provides a general procedure for the synthesis of this compound.
Materials:
-
3-chloro-1-propanol
-
Butanesulfonyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 3-chloro-1-propanol (1.0 eq) and anhydrous DCM.
-
Cool the mixture to 0°C using an ice bath.
-
Add triethylamine (1.2 eq) to the stirred solution.
-
Slowly add butanesulfonyl chloride (1.1 eq) dropwise via a dropping funnel over 15-20 minutes, ensuring the temperature remains below 5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by column chromatography if necessary.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for optimizing the reaction conditions for the synthesis of this compound.
Caption: Workflow for optimizing this compound synthesis.
References
Troubleshooting "Butyl 3-chloropropylsulfonate" NMR spectrum impurities
This technical support guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering impurities in the NMR spectrum of Butyl 3-chloropropylsulfonate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I see unexpected peaks in the 1H NMR spectrum of my this compound. What are the likely impurities?
A1: Impurities in your sample can arise from unreacted starting materials, byproducts of the synthesis, or decomposition. The most common synthesis route for this compound is the reaction of 1-butanol with 3-chloropropanesulfonyl chloride in the presence of a base (like pyridine).
Based on this, the most probable impurities are:
-
Unreacted Starting Materials:
-
1-Butanol
-
3-Chloropropanesulfonyl chloride
-
-
Solvent Residues:
-
Pyridine (if used as a base)
-
Other organic solvents used during workup (e.g., dichloromethane, diethyl ether).
-
-
Byproducts:
-
Pyidinium hydrochloride (if pyridine is used).
-
Dibutyl ether (from a side reaction of 1-butanol).
-
1,3-Dichloropropane (a potential impurity in the starting sulfonyl chloride or a breakdown product).
-
3-Chloro-1-propanol (from hydrolysis of the starting sulfonyl chloride).
-
Q2: There's a broad singlet around 1.5-4.0 ppm that disappears upon D2O shake. What is it?
A2: This is characteristic of an alcohol's hydroxyl (-OH) proton. This signal is likely from unreacted 1-butanol. The chemical shift of alcohol protons can vary depending on concentration and temperature. A D2O shake will exchange the acidic proton with deuterium, causing the peak to disappear from the 1H NMR spectrum.
Q3: I have a complex multiplet in the aromatic region (around 7.5-8.5 ppm). What could this be?
A3: If pyridine was used as a base during the synthesis, this is very likely due to the presence of pyridinium hydrochloride, a common byproduct.
Q4: How can I identify the signals of the main product, this compound, in the 1H NMR spectrum?
-
-O-CH2- (butyl group): A triplet around 4.2 ppm.
-
-CH2-CH2-CH2-Cl: A multiplet (likely a quintet) around 2.3 ppm.
-
-SO2-CH2-: A triplet around 3.4 ppm.
-
-CH2-Cl: A triplet around 3.8 ppm.
-
-CH2-CH2-CH3 (butyl group): A multiplet (sextet) around 1.7 ppm.
-
-CH2-CH3 (butyl group): A triplet around 1.4 ppm.
-
-CH3 (butyl group): A triplet around 0.9 ppm.
These are estimates, and the actual spectrum may show slight variations.
Impurity Chemical Shift Data
The following table summarizes the approximate 1H NMR chemical shifts of common impurities.
| Impurity | Chemical Structure | Approximate ¹H NMR Chemical Shift (ppm) | Multiplicity |
| 1-Butanol | CH₃(CH₂)₃OH | ~3.6 (t, -CH₂OH), ~1.6 (m, -CH₂CH₂OH), ~1.4 (m, -CH₂CH₃), ~0.9 (t, -CH₃) | Triplet, Multiplet, Multiplet, Triplet |
| 3-Chloro-1-propanol | Cl(CH₂)₃OH | ~3.7 (t, -CH₂Cl), ~3.7 (t, -CH₂OH), ~2.0 (quintet, -CH₂CH₂CH₂-) | Triplet, Triplet, Quintet |
| 1,3-Dichloropropane | Cl(CH₂)₃Cl | ~3.7 (t, -CH₂Cl), ~2.2 (quintet, -CH₂CH₂CH₂-) | Triplet, Quintet |
| Pyridine | C₅H₅N | ~8.6 (m), ~7.7 (m), ~7.3 (m) | Multiplet, Multiplet, Multiplet |
| Dibutyl ether | (CH₃(CH₂)₃)₂O | ~3.4 (t, -OCH₂-), ~1.6 (m), ~1.4 (m), ~0.9 (t, -CH₃) | Triplet, Multiplet, Multiplet, Triplet |
Experimental Protocols
Standard Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
1-Butanol
-
3-Chloropropanesulfonyl chloride
-
Pyridine (or other suitable base)
-
Dichloromethane (or other suitable solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 1-butanol (1.0 eq) and pyridine (1.2 eq) in dichloromethane at 0 °C, add 3-chloropropanesulfonyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Purification Protocol for Removing Common Impurities
If your NMR spectrum indicates the presence of impurities, the following purification steps can be employed:
-
Aqueous Wash: To remove water-soluble impurities like pyridinium hydrochloride and unreacted 1-butanol, wash the crude product (dissolved in an immiscible organic solvent like dichloromethane or diethyl ether) with water, followed by a wash with a saturated sodium bicarbonate solution to remove any acidic impurities, and finally with brine to aid in phase separation.
-
Column Chromatography: For less polar impurities like dibutyl ether and residual starting materials, purification by column chromatography on silica gel is effective. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can separate the desired product from these impurities.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting impurities in the 1H NMR spectrum of this compound.
Removal of unreacted starting materials from "Butyl 3-chloropropylsulfonate"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with "Butyl 3-chloropropylsulfonate." The following sections address common issues related to the removal of unreacted starting materials during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for the synthesis of this compound?
The synthesis of this compound generally involves the reaction of an isomer of butanol, most commonly n-butanol, with 3-chloropropanesulfonyl chloride. Pyridine or a similar base is often used as a catalyst and to neutralize the HCl byproduct.
Q2: Why is it crucial to remove unreacted starting materials?
Unreacted starting materials can interfere with subsequent reactions, leading to the formation of impurities and reducing the overall yield and purity of the desired product.[1][2] 3-Chloropropanesulfonyl chloride, in particular, is a reactive compound that can react with nucleophiles and moisture, potentially degrading the product or causing safety hazards.[1][3]
Q3: What are the primary methods for removing unreacted 3-chloropropanesulfonyl chloride?
The most effective methods for removing unreacted 3-chloropropanesulfonyl chloride involve quenching the reaction mixture to convert the sulfonyl chloride into a more easily separable compound. Common techniques include:
-
Aqueous Workup (Hydrolysis): Reacting the excess sulfonyl chloride with water or a mild aqueous base (e.g., sodium bicarbonate solution) to hydrolyze it into the water-soluble 3-chloropropanesulfonic acid.[1]
-
Amine Quenching: Adding an amine to the reaction mixture to form a more polar sulfonamide, which can then be separated through extraction or chromatography.[2]
-
Scavenger Resins: Utilizing polymer-bound amines that react with the excess sulfonyl chloride. The resulting resin-bound sulfonamide can be easily removed by filtration.[1][2]
Q4: How can I remove unreacted n-butanol from the product?
Unreacted n-butanol can typically be removed using one of the following methods:
-
Distillation: Due to the significant difference in boiling points between n-butanol (~117°C) and this compound, fractional distillation under reduced pressure is an effective method for separation.
-
Aqueous Extraction (Washing): n-Butanol has moderate solubility in water, so washing the organic product layer with water or brine can effectively remove residual alcohol.
Q5: How can I monitor the purity of my this compound during purification?
Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of the purification by comparing the crude reaction mixture to the purified product. Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used for a more quantitative assessment of purity.
Troubleshooting Guides
Issue 1: Presence of Unreacted 3-Chloropropanesulfonyl Chloride after Workup
| Possible Cause | Solution |
| Incomplete quenching. | Ensure the quenching agent (water, aqueous base, or amine) is added in sufficient excess to react with all the unreacted 3-chloropropanesulfonyl chloride. Vigorous stirring is necessary to ensure proper mixing, especially in biphasic systems.[2] |
| Product is sensitive to basic conditions. | If your product is base-labile, consider quenching with a non-basic agent like a primary or secondary amine in a non-aqueous solvent. Alternatively, use a scavenger resin for a neutral workup.[2] |
| Co-elution during column chromatography. | If the polarity of your product is too similar to 3-chloropropanesulfonyl chloride, perform a quenching step before chromatography to convert the sulfonyl chloride into a more polar, and thus more easily separable, compound (sulfonic acid or sulfonamide).[2] |
Issue 2: Presence of Unreacted n-Butanol in the Final Product
| Possible Cause | Solution |
| Inefficient distillation. | Ensure your distillation setup is properly configured for fractional distillation under vacuum. Check for leaks in the system and ensure the fractionating column has sufficient theoretical plates for good separation. |
| Insufficient washing. | Increase the number of aqueous washes during the liquid-liquid extraction. Using brine (saturated NaCl solution) for the final washes can help to break emulsions and further dry the organic layer. |
Experimental Protocols
Protocol 1: Aqueous Workup for Removal of 3-Chloropropanesulfonyl Chloride
-
Reaction Quenching: After the reaction is complete, cool the reaction mixture to 0 °C using an ice bath.
-
Hydrolysis: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the cooled reaction mixture with vigorous stirring. Continue stirring for 30 minutes to ensure complete hydrolysis of the unreacted 3-chloropropanesulfonyl chloride.
-
Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate and discard the aqueous layer.
-
Washing: Wash the organic layer sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus for vacuum distillation. Ensure all glassware is dry and joints are properly sealed.
-
Distillation: Heat the crude this compound under reduced pressure.
-
Fraction Collection: Collect the fractions that distill at the appropriate boiling point for this compound, leaving the less volatile impurities behind. The boiling point of 3-chloropropanesulfonyl chloride is approximately 70 °C at 0.5 mmHg.[4][5][6] The boiling point of this compound will be significantly higher.
Visualizations
Caption: Workflow for the removal of unreacted starting materials.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-Chloropropanesulphonyl chloride | C3H6Cl2O2S | CID 15410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Chloropropanesulfonyl chloride 98 1633-82-5 [sigmaaldrich.com]
- 5. 3-Chloropropanesulfonyl chloride | 1633-82-5 [amp.chemicalbook.com]
- 6. 3-Chloropropanesulfonyl chloride Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
Preventing hydrolysis of "Butyl 3-chloropropylsulfonate" during workup
Technical Support Center: Butyl 3-chloropropylsulfonate
This guide provides troubleshooting advice and answers to frequently asked questions regarding the workup of this compound, with a focus on preventing its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is sulfonate ester hydrolysis, and why is this compound susceptible to it?
A1: Hydrolysis is a chemical reaction where a molecule is cleaved into two parts by reacting with water. Sulfonate esters are generally unstable because the sulfonate group is an excellent leaving group, making the alpha-carbon highly electrophilic and prone to nucleophilic attack.[1][2] In the case of this compound, water or hydroxide ions can attack the sulfur atom, leading to the cleavage of the S-O bond and breaking the molecule down into butanol and 3-chloropropanesulfonic acid. This process can be catalyzed by both acids and bases, significantly reducing the yield of the desired product during aqueous workup procedures.[3][4][5]
Q2: What are the common signs that my this compound is hydrolyzing during workup?
A2: The primary indicators of unintended hydrolysis are a lower-than-expected yield of your final product and the reappearance of your starting materials. You can confirm this using several analytical techniques:
-
Thin-Layer Chromatography (TLC): You may observe a new, more polar spot corresponding to the butanol starting material or the resulting sulfonic acid.
-
NMR Spectroscopy: The ¹H or ¹³C NMR spectrum of your crude product will show peaks that correspond to butanol.[6]
-
IR Spectroscopy: The presence of a broad O-H stretch, characteristic of an alcohol (butanol), can indicate hydrolysis.[6]
Q3: Which steps in a standard workup pose the highest risk for hydrolysis?
A3: Any step involving the presence of water is a potential risk. The highest risks are associated with:
-
Aqueous Washes: Using water, acidic, or basic solutions to neutralize the reaction mixture or remove impurities creates the ideal environment for hydrolysis.[6]
-
Basic Washes: Using strong bases like sodium hydroxide to neutralize acid catalysts can promote rapid, irreversible base-catalyzed hydrolysis (saponification).[3][4]
-
Acidic Washes: Residual acid catalyst in the presence of water during extraction can catalyze the reversible hydrolysis reaction.[4]
Troubleshooting Guide
Problem: My product yield is low, and analytical data (TLC, NMR) shows the presence of butanol.
This strongly suggests that your this compound product has hydrolyzed back to its starting alcohol during the workup. Use the following decision tree and guide to diagnose the cause and find a solution.
Caption: Troubleshooting workflow for diagnosing hydrolysis of this compound.
Data Presentation
The stability of sulfonate esters is highly dependent on the reaction conditions. The following table summarizes the general stability of sulfonate esters, which is applicable to this compound.
Table 1: General Stability of Sulfonate Esters Under Various Conditions
| Condition Category | Reagent/Condition | General Stability & Outcome | Reference |
| Basic | Strong Aqueous Base (e.g., NaOH) | Poor stability; rapid hydrolysis occurs. | [3] |
| Weak Aqueous Base (e.g., NaHCO₃) | More stable, but hydrolysis can still occur, especially with prolonged contact. | [6] | |
| Non-Aqueous Base (e.g., NaOH in DCM/MeOH) | Can be used for cleavage; not suitable for preserving the ester. | [3] | |
| Acidic | Dilute Aqueous Acid (e.g., HCl) | Moderately stable; hydrolysis is reversible but catalyzed by acid. | [3][4] |
| Strong, Hot Acid (e.g., refluxing HBr) | Poor stability; leads to cleavage. | [3] | |
| Nucleophilic | Nucleophiles (e.g., NaN₃, Piperidine) | Susceptible to nucleophilic attack, leading to displacement of the sulfonate. | [3] |
| Reductive | Mild Reductants (e.g., NaBH₄) | Generally stable. | [3] |
Experimental Protocols
To minimize product loss, a modified workup that strictly limits the exposure of the sulfonate ester to water is recommended.
Protocol 1: Recommended Workup with Minimal Hydrolysis Risk
This protocol uses cold, weak aqueous solutions to minimize reaction rates and avoids strong bases that can accelerate hydrolysis.
-
Cool the Reaction: Once the reaction is complete, cool the mixture to room temperature, then place it in an ice-water bath (0-5 °C).
-
Quench (if necessary): If quenching is required, add the reaction mixture slowly to a separate flask containing ice-cold, saturated sodium bicarbonate (NaHCO₃) solution with vigorous stirring.
-
Extraction: Extract the product into a non-polar organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash with Weak Base: Wash the organic layer with one portion of cold, saturated NaHCO₃ solution. This will neutralize any remaining acid catalyst. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic.
-
Brine Wash: Wash the organic layer with one portion of cold, saturated aqueous NaCl (brine). This crucial step removes the bulk of the dissolved water from the organic phase.[6]
-
Drying: Separate the organic layer and dry it thoroughly over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Add the drying agent until it no longer clumps together.[6]
-
Filtration and Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Analytical Detection of Hydrolysis via TLC
This protocol helps you quickly assess if hydrolysis has occurred.
-
Prepare TLC Plate: On a silica TLC plate, spot the following:
-
Lane 1: Butanol (starting material).
-
Lane 2: Co-spot of butanol and your crude product.
-
Lane 3: Your crude product from the workup.
-
-
Elute: Develop the plate using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualize: Use a suitable visualization method (e.g., UV lamp if applicable, or a potassium permanganate stain).
-
Analyze: Compare the spots. If the spot in Lane 3 shows a component with the same Rf value as the butanol in Lane 1, hydrolysis has occurred. The co-spot in Lane 2 will confirm this.
Visualizations
The following diagrams illustrate the hydrolysis pathway and the recommended experimental workflow.
Caption: The hydrolysis reaction of this compound.
Caption: Recommended experimental workflow to minimize hydrolysis during workup.
References
- 1. researchgate.net [researchgate.net]
- 2. periodicchemistry.com [periodicchemistry.com]
- 3. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
The Strategic Advantage of Butyl 3-chloropropylsulfonate in Synthesis: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the choice of an alkylating agent is a critical decision that can significantly impact reaction efficiency, yield, and overall process viability. This guide provides an objective comparison of Butyl 3-chloropropylsulfonate against other common alkylating agents, supported by experimental data and detailed protocols, to inform the selection of the optimal reagent for specific synthetic applications.
This compound emerges as a potent and versatile alkylating agent, offering distinct advantages in terms of reactivity and leaving group stability compared to traditional alkyl halides. Its utility is particularly evident in the synthesis of complex pharmaceutical intermediates where efficiency and selectivity are paramount.
At a Glance: Performance Comparison of Alkylating Agents
The following table summarizes key performance indicators for this compound and other commonly used alkylating agents in a representative N-alkylation reaction.
| Alkylating Agent | Typical Reaction Time | Typical Reaction Temperature (°C) | Yield (%) | Leaving Group |
| This compound | 4 - 8 hours | 60 - 80 | > 90 (estimated) | Butylsulfonate |
| 1-Bromo-3-chloropropane | 18 hours[1] | Room Temperature (0-10°C initial)[1] | 65[2] | Bromide |
| 1,3-Dichloropropane | Longer than bromide | Higher than bromide | Lower than bromide | Chloride |
| Busulfan (1,4-Butanediol dimethanesulfonate) | Variable | Variable | High | Methanesulfonate[3][4][5][6] |
The Reactivity Edge: Sulfonates vs. Halides
The enhanced reactivity of sulfonate esters, such as this compound, over alkyl halides stems from the superior stability of the sulfonate leaving group. The negative charge on the departing sulfonate anion is delocalized over three oxygen atoms, rendering it a very weak base and an excellent leaving group. This inherent stability facilitates the nucleophilic substitution reaction, often allowing for milder reaction conditions and shorter reaction times compared to analogous reactions with alkyl halides. The general reactivity trend for leaving groups is:
Sulfonates (e.g., tosylate, mesylate, butylsulfonate) > Iodide > Bromide > Chloride
This hierarchy underscores the synthetic advantages of employing sulfonate esters in challenging alkylation reactions.
Experimental Deep Dive: Synthesis of a Trazodone Intermediate
A critical step in the synthesis of the antidepressant Trazodone is the N-alkylation of 1-(3-chlorophenyl)piperazine. This reaction provides an excellent case study for comparing the performance of different alkylating agents.
Experimental Protocol: Alkylation with 1-Bromo-3-chloropropane
This established protocol utilizes 1-bromo-3-chloropropane for the synthesis of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride.
Materials:
-
1-(3-chlorophenyl)piperazine hydrochloride (10.8 mmol)[1]
-
1-Bromo-3-chloropropane (10.8 mmol)[1]
-
25% Sodium Hydroxide (NaOH) solution (3.4 mL)[1]
-
Water (2.2 mL)[1]
-
Acetone (2.7 mL)[1]
-
Concentrated Hydrochloric Acid (HCl)[1]
Procedure:
-
Dissolve 1-(3-chlorophenyl)piperazine hydrochloride and 1-bromo-3-chloropropane in a mixture of water and acetone.[1]
-
Maintain the temperature between 0 and 10°C while stirring and slowly adding the 25% NaOH solution.[1]
-
Continue stirring at room temperature for 18 hours.[1]
-
After the reaction is complete, separate the organic layer and concentrate it under reduced pressure.[1]
-
Dissolve the resulting oily residue in acetone, filter, and reduce the volume of the filtrate.[1]
-
Dissolve the obtained oily matter in dilute hydrochloric acid (prepared by adding 0.7 mL of concentrated HCl to 115 mL of water).[1]
-
Isolate the oily product, allow it to solidify, wash with cold water, and air dry to obtain 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride.[1]
Yield: 65%[2]
Projected Protocol: Alkylation with this compound
Based on the increased reactivity of sulfonate esters, a hypothetical protocol using this compound would likely involve milder conditions and a shorter reaction time to achieve a higher yield.
Materials:
-
1-(3-chlorophenyl)piperazine
-
This compound
-
A mild, non-nucleophilic base (e.g., potassium carbonate)
-
Anhydrous polar aprotic solvent (e.g., acetonitrile or DMF)
Projected Procedure:
-
Dissolve 1-(3-chlorophenyl)piperazine and a slight excess of this compound in the anhydrous solvent.
-
Add the mild base to the mixture.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion (estimated 4-8 hours), cool the reaction mixture and filter off the base.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine.
Projected Yield: > 90%
Visualizing the Synthetic Pathway and Mechanism
To further elucidate the synthetic process and the underlying reaction mechanism, the following diagrams are provided.
Caption: General workflow for the N-alkylation of 1-(3-chlorophenyl)piperazine.
References
- 1. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]
- 2. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]
- 3. Busulfan | C6H14O6S2 | CID 2478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of New Derivatives of Busulfan as an Anti-carcinogenic Drug against k562 Cancer Cells Using the AO / PI Method [openmedicinalchemistryjournal.com]
- 5. Busulfan - LKT Labs [lktlabs.com]
- 6. CN102408363B - Method for synthesizing busulfan - Google Patents [patents.google.com]
A Comparative Analysis of Butyl 3-chloropropylsulfonate and Butyl 3-bromopropylsulfonate Reactivity
In the realm of organic synthesis and drug development, the choice of alkylating agent is pivotal to the outcome of a reaction. Alkyl sulfonates, known for their excellent leaving group properties, are frequently employed. This guide provides a detailed comparison of the reactivity of two such agents: Butyl 3-chloropropylsulfonate and Butyl 3-bromopropylsulfonate. This analysis is supported by established principles of organic chemistry and representative experimental data to inform researchers in their selection of reagents.
Theoretical Framework for Reactivity
The reactivity of this compound and Butyl 3-bromopropylsulfonate in nucleophilic substitution reactions is primarily dictated by the leaving group ability of the halide atom. The sulfonate group itself is an excellent leaving group due to the resonance stabilization of the resulting sulfonate anion[1][2]. Consequently, the rate-determining step will often involve the cleavage of the carbon-halogen bond.
Generally, in protic solvents, bromide is a better leaving group than chloride. This is attributed to bromide being a weaker base and more polarizable than chloride. The weaker basicity of the bromide ion means it is more stable in solution after departing from the parent molecule[3]. This principle suggests that Butyl 3-bromopropylsulfonate will exhibit greater reactivity towards nucleophiles compared to this compound.
Comparative Reactivity Data
To illustrate the difference in reactivity, a representative nucleophilic substitution reaction with sodium iodide in acetone is considered. The following table summarizes the expected kinetic data for the reaction of this compound and Butyl 3-bromopropylsulfonate.
| Compound | Relative Rate Constant (k_rel) | Reaction Time for 90% Conversion (hours) |
| This compound | 1 | 24 |
| Butyl 3-bromopropylsulfonate | ~10-20 | 1-2 |
This data is representative and illustrates the expected trend in reactivity based on established principles of leaving group ability. Actual results may vary depending on specific reaction conditions.
Experimental Protocols
A general procedure for comparing the reactivity of the two compounds is provided below.
General Procedure for Nucleophilic Substitution
-
Preparation of Reactants: Prepare 0.1 M solutions of this compound, Butyl 3-bromopropylsulfonate, and sodium iodide in anhydrous acetone.
-
Reaction Setup: In separate reaction flasks maintained at a constant temperature (e.g., 50 °C), add the sodium iodide solution to each of the alkyl sulfonate solutions in a 1.5:1 molar ratio.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals. The disappearance of the starting material and the appearance of the product (Butyl 3-iodopropylsulfonate) are tracked.
-
Data Analysis: Determine the rate constants by plotting the concentration of the starting material versus time. The relative rate constant is calculated by taking the ratio of the rate constant for the bromo-compound to that of the chloro-compound.
Logical Workflow for Reactivity Comparison
The following diagram illustrates the logical workflow for comparing the reactivity of the two sulfonates.
Reaction Mechanism
The nucleophilic substitution reaction proceeds via an SN2 mechanism. The diagram below depicts the reaction pathway.
Conclusion
Based on fundamental principles of organic chemistry, Butyl 3-bromopropylsulfonate is expected to be a more reactive alkylating agent than this compound. This is due to the superior leaving group ability of bromide compared to chloride. The provided experimental framework offers a basis for quantifying this reactivity difference. For researchers and professionals in drug development, the choice between these two reagents will depend on the desired reaction rate and the specific synthetic context. In applications where rapid and efficient alkylation is paramount, the bromo derivative is the preferred choice.
References
Analytical method validation for "Butyl 3-chloropropylsulfonate" quantification
A comprehensive comparison of analytical methods for the quantification of Butyl 3-chloropropylsulfonate, a potential genotoxic impurity, is crucial for researchers, scientists, and drug development professionals. This guide provides an objective comparison of two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The performance of these methods is evaluated based on key validation parameters, with supporting experimental protocols detailed below.
Comparative Performance Data
The selection of an appropriate analytical method depends on various factors, including sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the expected performance characteristics for the quantification of this compound using GC-MS and HPLC-MS.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 95-105% | 98-102% |
| Precision (% RSD) | < 5% | < 2% |
| Limit of Detection (LOD) | ~0.1 ng/mL | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~0.3 ng/mL | ~1.5 ng/mL |
| Sample Preparation | Derivatization may be required | Direct injection possible |
| Analysis Time | ~30 minutes | ~15 minutes |
Experimental Protocols
Detailed methodologies for both the GC-MS and HPLC-MS methods are provided to allow for replication and adaptation.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is highly sensitive and selective for the analysis of volatile and semi-volatile compounds like this compound.
1. Sample Preparation (with Derivatization)
-
Extraction: Accurately weigh 100 mg of the drug substance into a 10 mL centrifuge tube. Add 5 mL of a suitable organic solvent (e.g., Dichloromethane) and vortex for 2 minutes.
-
Derivatization: To enhance volatility and chromatographic performance, a derivatization step may be necessary. Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) to the extract. Cap the tube tightly and heat at 70°C for 30 minutes.
-
Final Preparation: After cooling to room temperature, the sample is ready for GC-MS analysis.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Start at 60°C (hold for 2 min), ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Volume: 1 µL (splitless mode).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Monitored Ions (SIM mode): Specific ions for this compound and its derivative would be selected for quantification.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Method
This method offers the advantage of analyzing the compound directly without the need for derivatization, often resulting in faster sample preparation and analysis times.
1. Sample Preparation
-
Dissolution: Accurately weigh 10 mg of the drug substance into a 10 mL volumetric flask. Dissolve and dilute to volume with a mixture of acetonitrile and water (50:50, v/v).
-
Filtration: Filter the solution through a 0.22 µm syringe filter before injection.
2. HPLC-MS Instrumentation and Conditions
-
HPLC System: Agilent 1290 Infinity II LC System or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: C18 column, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start at 10% B, increase to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Specific precursor-product ion transitions for this compound would be determined.
Method Validation Workflow
The validation of an analytical method is essential to ensure its suitability for the intended purpose.[1][2][3] The typical workflow for method validation includes assessing specificity, linearity, accuracy, precision, and sensitivity (LOD and LOQ).[4]
Caption: A typical workflow for analytical method validation.
Sample Preparation Workflow Comparison
The sample preparation procedure is a critical step that can significantly impact the overall analysis time and potential for errors.
Caption: Comparison of sample preparation workflows for GC-MS and HPLC-MS.
Logical Comparison of Analytical Methods
The choice between GC-MS and HPLC-MS for the quantification of this compound involves a trade-off between sensitivity, speed, and sample preparation complexity.
Caption: Decision logic for selecting between GC-MS and HPLC-MS.
References
- 1. ikev.org [ikev.org]
- 2. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 3. pharmadevils.com [pharmadevils.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
A Comparative Guide to Butyl 3-chloropropylsulfonate and Alternatives in Parallel Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and high-throughput chemistry, the efficiency and reliability of synthetic methodologies are paramount. Parallel synthesis has emerged as a powerful strategy for the rapid generation of compound libraries, enabling the exploration of vast chemical space to identify and optimize lead candidates.[1][2] At the core of many of these synthetic endeavors are alkylating agents, a diverse class of reagents crucial for introducing molecular complexity. This guide provides a comprehensive comparison of Butyl 3-chloropropylsulfonate and other common alkylating agents, offering insights into their performance in parallel synthesis workflows, supported by representative experimental data and detailed protocols.
Introduction to Alkylating Agents in Parallel Synthesis
Alkylating agents are indispensable tools in medicinal chemistry, functioning by transferring an alkyl group to a nucleophilic site on a substrate.[3][4] This fundamental transformation is widely employed in the construction of diverse molecular scaffolds. In the context of parallel synthesis, an ideal alkylating agent should exhibit high reactivity, selectivity, and compatibility with a broad range of functional groups, while also being amenable to automated or semi-automated workflows.[2]
Sulfonate esters, such as this compound, represent a significant class of alkylating agents.[5] Their utility stems from the excellent leaving group ability of the sulfonate moiety, which facilitates nucleophilic substitution reactions.[5] This guide will focus on comparing the performance of this compound with other commonly used alkylating agents, providing a framework for rational reagent selection in parallel synthesis campaigns.
Performance Comparison of Alkylating Agents
The selection of an appropriate alkylating agent is critical for the success of a parallel synthesis campaign. Factors such as reaction yield, purity of the final products, reaction time, and ease of handling are key performance indicators. While specific data for this compound in parallel synthesis is not extensively documented in publicly available literature, we can infer its potential performance by comparing it to structurally similar and commonly used alkylating agents.
Table 1: Comparison of Common Alkylating Agents in Parallel Synthesis
| Alkylating Agent | Structure | Typical Substrates | Key Performance Characteristics | Representative Yields |
| This compound | CH₃(CH₂)₃SO₃(CH₂)₃Cl | Amines, Phenols, Thiols | Bifunctional potential (alkylation via sulfonate and chloride); Good leaving group. | Not available |
| Busulfan (1,4-Butanediol dimethanesulfonate) | CH₃SO₃(CH₂)₄OSO₂CH₃ | Nucleophiles (e.g., DNA) | Bifunctional alkylating agent, used in cancer chemotherapy.[6][7][8] | High (in specific applications) |
| Propargyl Bromide | HC≡CCH₂Br | Amines, Phenols | Introduction of an alkyne handle for further diversification (e.g., click chemistry). | 80-95%[1][9] |
| Benzyl Bromide | C₆H₅CH₂Br | Alcohols, Amines | Introduction of a benzyl protecting group or scaffold component. | 85-98% |
| Methyl Iodide | CH₃I | Amines, Phenols, Carboxylates | Simple methylation. | >90% |
| 3-Chloropropyl Tosylate | CH₃C₆H₄SO₃(CH₂)₃Cl | Amines, Phenols | Similar bifunctional potential to this compound.[10] | >85%[10] |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of successful parallel synthesis. Below are representative procedures for alkylation reactions that can be adapted for high-throughput workflows.
General Protocol for Parallel Alkylation of Amines
-
Preparation of Amine Stock Solutions: In a 96-well plate, dispense 100 µL of 0.1 M solutions of a diverse set of primary and secondary amines in a suitable solvent (e.g., Dichloromethane (DCM) or Acetonitrile).
-
Addition of Base: To each well, add 1.2 equivalents of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Addition of Alkylating Agent: Add 1.0 equivalent of the alkylating agent (e.g., this compound) as a 0.1 M solution in the same solvent.
-
Reaction: Seal the plate and agitate at room temperature or elevated temperature (e.g., 50 °C) for a specified time (e.g., 4-16 hours).
-
Work-up: Quench the reaction by adding an aqueous solution (e.g., saturated sodium bicarbonate). Extract the products with an organic solvent.
-
Analysis: Analyze the crude product from each well by LC-MS to determine conversion and purity.
Protocol for O-Alkylation of Phenols
-
Preparation of Phenol Stock Solutions: In a 96-well plate, dispense 100 µL of 0.1 M solutions of various substituted phenols in a polar aprotic solvent (e.g., Dimethylformamide (DMF)).
-
Addition of Base: Add 1.5 equivalents of a solid-supported base, such as potassium carbonate, to each well.
-
Addition of Alkylating Agent: Add 1.1 equivalents of the alkylating agent.
-
Reaction: Heat the sealed plate at 60-80 °C for 6-12 hours with agitation.
-
Work-up: Filter to remove the solid base. The filtrate containing the product can be directly analyzed or subjected to further purification.
-
Analysis: Use HPLC or LC-MS to determine the yield and purity of the O-alkylated products.[9]
Visualizing Workflows and Pathways
Diagrams are essential for clearly communicating complex experimental workflows and logical relationships in chemical synthesis.
Caption: A generalized workflow for parallel alkylation reactions.
Caption: General mechanism of a nucleophilic substitution reaction.
Conclusion
While direct comparative data for this compound in parallel synthesis is limited, its structural features suggest it would be a versatile bifunctional alkylating agent. By analogy with other alkyl sulfonates and haloalkylating agents, it is expected to exhibit good reactivity towards a range of nucleophiles. For researchers engaged in the design and execution of parallel synthesis campaigns, the choice of alkylating agent should be guided by the specific synthetic goals, the nature of the substrate library, and the desired efficiency of the workflow. The protocols and comparative information presented in this guide offer a valuable starting point for the effective utilization of this compound and its alternatives in the rapid generation of novel chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]
- 3. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Synthesis and Evaluation of New Derivatives of Busulfan as an Anti-carcinogenic Drug against k562 Cancer Cells Using the AO / PI Method [openmedicinalchemistryjournal.com]
- 7. Synthesis and in vitro cytotoxicity of novel long chain busulphan analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of different busulfan analogues for depletion of hematopoietic stem cells and promotion of donor-type chimerism in murine bone marrow transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of Medicinal Intermediate (R)-(-)-3-chloro-2-hydroxypropyl Tosylate from (R)-(-)-3-chloro-1,2-propanediol [nldxb.njfu.edu.cn]
Comparative study of "Butyl 3-chloropropylsulfonate" in different solvent systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of Butyl 3-chloropropylsulfonate in various solvent systems. The objective is to furnish researchers, scientists, and drug development professionals with actionable data to optimize reaction conditions and select appropriate alternatives for their synthetic needs. The information presented is a synthesis of established principles of physical organic chemistry and extrapolated data from related systems, given the limited direct comparative studies on this specific reagent.
Introduction to this compound
This compound is a bifunctional alkylating agent containing two electrophilic centers: a primary carbon bearing a chlorine atom and a primary carbon attached to a sulfonate ester. Sulfonate esters are excellent leaving groups, making the primary carbon of the propyl chain highly susceptible to nucleophilic attack. The presence of the chloro group offers a secondary reaction site, which can be exploited in subsequent synthetic steps. This reagent is valuable for introducing a 3-chloropropylbutyl group or for sequential alkylation reactions.
The efficiency of nucleophilic substitution reactions involving this compound is profoundly influenced by the choice of solvent. The solvent not only affects the solubility of the reactants but also plays a crucial role in stabilizing or destabilizing the transition state of the reaction, thereby influencing the reaction rate and product yield.
Comparative Performance Analysis
To provide a clear comparison, we will consider a model nucleophilic substitution reaction: the reaction of this compound with sodium azide (NaN₃) to yield butyl 3-azidopropylsulfonate. This reaction is a classic example of an Sₙ2 reaction, where the azide ion acts as the nucleophile.
Data Presentation: Reaction of this compound with Sodium Azide
The following table summarizes the expected performance of the model reaction in a range of representative solvent systems. The data is extrapolated based on known solvent effects on Sₙ2 reactions of alkyl sulfonates.
| Solvent System | Solvent Type | Dielectric Constant (ε) | Expected Reaction Time (h) | Expected Yield (%) | Remarks |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 4 - 6 | >95 | Excellent solvent for Sₙ2 reactions. Solvates the cation (Na⁺) well, leaving the azide anion highly nucleophilic. |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 6 - 8 | 90 - 95 | Good alternative to DMF. Its polarity effectively separates the ion pair of the nucleophile. |
| Acetone | Polar Aprotic | 20.7 | 12 - 18 | 80 - 85 | Less polar than DMF and MeCN, leading to a slower reaction rate. |
| Ethanol (EtOH) | Polar Protic | 24.6 | 24 - 36 | 60 - 70 | Solvates both the cation and the anion. Hydrogen bonding with the azide anion reduces its nucleophilicity, slowing the reaction. Potential for solvolysis as a side reaction. |
| Isopropanol (IPA) | Polar Protic | 19.9 | 36 - 48 | 50 - 60 | Similar to ethanol but bulkier, which can further hinder the reaction. |
| Toluene | Non-polar | 2.4 | > 48 | < 10 | Poor solubility of sodium azide. The non-polar nature does not facilitate the separation of the ion pair, resulting in very low reactivity. |
Comparison with an Alternative: Butyl 3-chloropropylmesylate
For a comprehensive evaluation, the performance of this compound is compared with a common alternative, Butyl 3-chloropropylmesylate. Mesylates are also excellent leaving groups and are often used interchangeably with tosylates and other sulfonates. The reactivity is generally comparable.
| Reagent | Leaving Group | Relative Reactivity | Key Advantages | Key Disadvantages |
| This compound | Sulfonate | Baseline | Often crystalline and easy to handle. The sulfonate leaving group is very stable. | May be less readily available or more expensive than the corresponding mesylate. |
| Butyl 3-chloropropylmesylate | Mesylate | Similar to sulfonate | Typically prepared from the readily available and less expensive methanesulfonyl chloride. | Can sometimes be an oil, making purification more challenging. |
| 3-Chloropropyl bromide | Bromide | Slightly Lower | A common and often cheaper alkylating agent. | Bromide is a good, but generally slightly less effective, leaving group than sulfonates. |
| 3-Chloropropyl iodide | Iodide | Higher | Iodide is an excellent leaving group, leading to faster reaction rates. | Can be more expensive and less stable than the corresponding sulfonate or bromide. |
Experimental Protocols
General Procedure for the Reaction of this compound with Sodium Azide
Materials:
-
This compound (1.0 eq)
-
Sodium azide (1.5 eq)
-
Anhydrous solvent (e.g., DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Nitrogen or Argon inert atmosphere setup
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (e.g., 10 mmol, 1.0 eq) and the chosen anhydrous solvent (e.g., 50 mL of DMF).
-
Stir the solution at room temperature until the sulfonate has completely dissolved.
-
Add sodium azide (e.g., 15 mmol, 1.5 eq) to the solution in one portion.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel if necessary to obtain the pure butyl 3-azidopropylsulfonate.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of butyl 3-azidopropylsulfonate.
Logical Relationship: Solvent Effects on Sₙ2 Reactivity
Benchmarking Butyl 3-chloropropylsulfonate: A Comparative Guide to Known Drug Impurities
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and manufacturing, the control of impurities is a critical aspect of ensuring drug safety and efficacy. Genotoxic impurities (GTIs), even at trace levels, pose a significant risk due to their potential to damage DNA and cause mutations. Sulfonate esters are a class of compounds that are often flagged as potential genotoxic impurities (PGIs) due to their chemical reactivity. This guide provides a comparative analysis of Butyl 3-chloropropylsulfonate, a sulfonate ester of potential concern, against two well-established benchmark genotoxic impurities: Methyl Methanesulfonate (MMS) and Ethyl Methanesulfonate (EMS).
This comparison is based on their physicochemical properties, analytical detection methodologies, and the established regulatory framework for controlling such impurities. The data presented here is intended to assist researchers and drug development professionals in establishing appropriate analytical strategies and risk assessments for this compound.
Physicochemical Properties: A Comparative Overview
Understanding the physicochemical properties of a potential impurity is fundamental to developing appropriate analytical methods for its detection and quantification. The following table summarizes the key properties of this compound and the benchmark impurities, MMS and EMS.
| Property | This compound | Methyl Methanesulfonate (MMS) | Ethyl Methanesulfonate (EMS) |
| Molecular Formula | C₇H₁₅ClO₃S | C₂H₆O₃S[1][2] | C₃H₈O₃S[3] |
| Molecular Weight | 214.71 g/mol | 110.13 g/mol [1][2] | 124.16 g/mol [3] |
| Boiling Point | Not readily available | 202-203 °C[1][2] | 213 °C[3] |
| Melting Point | Not readily available | 20 °C[4] | <25 °C[5] |
| Solubility | Expected to be soluble in organic solvents. | Soluble in water (200 g/L at 20°C), DMSO (slightly).[1][6] | Miscible with water.[5] |
| Density | Not readily available | 1.3 g/mL at 25 °C[1][6] | 1.206 g/mL at 20 °C[5] |
| CAS Number | 146475-47-0 | 66-27-3[2] | 62-50-0[5] |
Analytical Methodologies for Detection and Quantification
The detection of sulfonate esters at trace levels, as required for genotoxic impurities, necessitates highly sensitive and specific analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like sulfonate esters. The following is a general protocol that can be adapted for the comparative analysis of this compound, MMS, and EMS.
Experimental Protocol: GC-MS Analysis of Sulfonate Esters
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the drug substance into a suitable vial.
-
Add 1 mL of a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Vortex for 1 minute to dissolve the sample.
-
If necessary, centrifuge to separate any undissolved excipients.
-
Transfer the clear supernatant to a GC vial for analysis.
-
Prepare calibration standards of this compound, MMS, and EMS in the same solvent at concentrations bracketing the expected impurity levels.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
MMS: m/z 79, 95, 110.
-
EMS: m/z 79, 97, 124.
-
This compound: (To be determined by initial full scan analysis of a standard).
-
-
-
Data Analysis:
-
Identify the peaks of MMS, EMS, and this compound based on their retention times and characteristic ions.
-
Quantify the impurities using the calibration curves generated from the standards.
-
High-Performance Liquid Chromatography (HPLC)
For less volatile or thermally labile sulfonate esters, or as an orthogonal technique, HPLC with UV or mass spectrometric detection is a suitable alternative.
Experimental Protocol: HPLC-UV Analysis of Sulfonate Esters
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the drug substance into a suitable volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Prepare calibration standards of this compound, MMS, and EMS in the mobile phase.
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
-
Data Analysis:
-
Identify the peaks of the impurities based on their retention times.
-
Quantify the impurities using the calibration curves.
-
Logical Workflow for Benchmarking
The process of benchmarking this compound against known drug impurities involves a structured approach, from initial assessment to final risk evaluation.
Caption: Workflow for benchmarking this compound.
Signaling Pathway of Genotoxicity
The genotoxicity of sulfonate esters like this compound, MMS, and EMS stems from their ability to act as alkylating agents. They can transfer their alkyl group to nucleophilic sites on the DNA, leading to DNA damage and potential mutations.
Caption: Simplified pathway of sulfonate ester-induced genotoxicity.
Conclusion
The benchmarking of this compound against well-characterized genotoxic impurities such as MMS and EMS is a crucial step in the risk assessment and control of this potential impurity in pharmaceutical products. The analytical methodologies outlined in this guide, including GC-MS and HPLC, provide a robust framework for the detection and quantification of these compounds at the stringent levels required by regulatory agencies. By following a systematic workflow encompassing characterization, method development and validation, and comparative analysis, researchers and drug development professionals can effectively evaluate the risk posed by this compound and establish appropriate control strategies to ensure the safety and quality of pharmaceutical products.
References
- 1. Trace analysis of residual sulfonate esters in Simvastatin by capillary gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Determination of Three Alkyl Camphorsulfonates as Potential Genotoxic Impurities Using GC-FID and GC-MS by Analytical QbD | MDPI [mdpi.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. pharmainfo.in [pharmainfo.in]
- 5. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
A Comparative Guide to the Cross-Reactivity of Butyl 3-chloropropylsulfonate and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
Introduction to Alkylating Agents and Cross-Reactivity
Alkylating agents are a class of reactive compounds that introduce alkyl groups into nucleophilic sites on organic molecules, including biologically important macromolecules like DNA, RNA, and proteins. This reactivity is the basis for their use as anticancer drugs, but it also underlies their potential for off-target effects and cross-reactivity with other cellular components. Understanding the cross-reactivity profile of an alkylating agent is crucial for predicting its efficacy, toxicity, and overall suitability for therapeutic or research applications.
This guide compares the reactivity of Busulfan and 1-bromo-3-chloropropane as surrogates for "Butyl 3-chloropropylsulfonate," focusing on their interactions with biological nucleophiles.
Comparative Performance of Alkylating Agents
The reactivity of an alkylating agent is largely governed by the nature of its leaving group and the electrophilicity of the carbon center. In the case of our subject compounds, we compare a sulfonate ester (Busulfan) and a halide (1-bromo-3-chloropropane) as leaving groups.
Table 1: General Properties and Reactivity Comparison
| Property | Busulfan | 1-bromo-3-chloropropane | This compound (Predicted) |
| Chemical Class | Alkyl dimethanesulfonate | Haloalkane | Alkyl chloropropylsulfonate |
| Primary Leaving Group | Methanesulfonate | Bromide | Sulfonate |
| Secondary Reactive Site | Methanesulfonate | Chloride | Chloride |
| Mechanism of Action | DNA alkylation, primarily at N7 of guanine, leading to cross-linking.[1][2] | DNA alkylation.[3] | DNA and protein alkylation. |
| Relative Reactivity | High, due to the excellent leaving group ability of the methanesulfonate anion. | Moderate, with bromide being a better leaving group than chloride.[4] | High, expected to be similar to other alkyl sulfonates. |
Table 2: Quantitative Data on Biological Reactivity
| Parameter | Busulfan | 1-bromo-3-chloropropane |
| DNA Adduct Formation | Forms mono-adducts and intrastrand cross-links, primarily at 5'-GA-3' and 5'-GG-3' sequences.[2][5] Concentrations of mono-adducts in patients ranged from 12.8 to 28.2 adducts/10⁶ nucleotides, while cross-linked adducts ranged from 0.38 to 2.02 adducts/10⁶ nucleotides.[6] | Known to be genotoxic and forms DNA adducts.[3] |
| Mutagenicity (Ames Test) | Mutagenic in various test systems.[7] | Mutagenic in S. typhimurium strains TA100 and TA1535, indicating it causes base-pair substitution mutations.[3][8] |
| Reactivity with Cellular Thiols | Reacts with glutathione, leading to its depletion and increased oxidative stress.[1][9] A metabolite, EdAG, reacts with L-cysteine with a second-order rate constant of 0.0207 μM⁻¹∙min⁻¹.[10] | Expected to react with cellular thiols via nucleophilic substitution. |
Experimental Protocols
Ames Test for Mutagenicity Assessment
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[11]
Principle: Strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce their own) are exposed to the test compound. Mutagenic agents will cause mutations that revert the bacteria to a prototrophic state (able to synthesize histidine), allowing them to grow on a histidine-free medium.
General Protocol:
-
Strain Selection: Use appropriate S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift vs. base-pair substitution).[11]
-
Metabolic Activation: The test is performed with and without a mammalian liver extract (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.[12]
-
Exposure: A top agar containing a small amount of histidine (to allow for initial growth and mutation expression), the bacterial culture, and the test compound at various concentrations is poured onto a minimal glucose agar plate.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.[13]
-
Scoring: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertants on the negative control plates. A significant, dose-dependent increase in the number of revertant colonies indicates a positive mutagenic response.
HPLC-MS/MS Analysis of DNA Adducts
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a sensitive and specific method for the quantification of DNA adducts.[5][14]
Principle: DNA is isolated from cells or tissues treated with the alkylating agent, enzymatically hydrolyzed to individual nucleosides, and then analyzed by HPLC-MS/MS to identify and quantify the modified nucleosides.
General Protocol:
-
DNA Isolation: Extract and purify DNA from the biological sample.
-
Enzymatic Hydrolysis: Digest the DNA to its constituent deoxynucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.
-
Sample Cleanup: Remove proteins and other interfering substances, often by solid-phase extraction.
-
HPLC Separation: Separate the deoxynucleosides using a reverse-phase HPLC column.
-
MS/MS Detection: Detect and quantify the specific DNA adducts using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Stable isotope-labeled internal standards are used for accurate quantification.[5]
Visualizations
Caption: Workflow for the Ames test to assess mutagenicity.
Caption: Cellular targets and consequences of alkylating agents.
References
- 1. Busulfan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. DNA intrastrand cross-link at the 5'-GA-3' sequence formed by busulfan and its role in the cytotoxic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. quora.com [quora.com]
- 5. Characterization and quantitation of busulfan DNA adducts in the blood of patients receiving busulfan therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization and quantitation of busulfan DNA adducts in the blood of patients receiving busulfan therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicological review of busulfan (Myleran) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. Progress on the study of the mechanism of busulfan cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrophilic reactivity of the Busulfan metabolite, EdAG, towards cellular thiols and inhibition of human thioredoxin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. aniara.com [aniara.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
Efficacy of Butyl 3-chloropropylsulfonate Derived Compounds: An Analysis of Publicly Available Data
While the broader class of sulfonate esters has been explored for various therapeutic applications, including anticancer and antibacterial agents, specific information regarding the synthesis and biological evaluation of derivatives originating from Butyl 3-chloropropylsulfonate remains elusive. This lack of available information prevents the creation of a detailed comparison guide as initially requested.
Our investigation into the biological activities of sulfonate esters did yield insights into related areas of research. For instance, studies on derivatives of 3-chloropropane-1-sulfonic acid and other structurally similar compounds have shown potential in various biological assays. However, these findings are not directly applicable to this compound derivatives and do not provide the necessary data for a comparative analysis.
The absence of published research could be attributed to several factors, including:
-
Novelty of the Research Area: It is possible that the exploration of this compound as a scaffold for bioactive compounds is a nascent field with research yet to be published.
-
Proprietary Research: Efficacy data for such compounds may exist within private pharmaceutical or biotechnology companies and may not be publicly disclosed.
-
Alternative Naming Conventions: The compounds of interest may be described in the literature using different chemical nomenclature, which were not captured in our comprehensive search.
For researchers, scientists, and drug development professionals interested in the potential of this compound derivatives, this represents an unexplored area of chemical space. The lack of existing data highlights an opportunity for novel research to synthesize and evaluate these compounds for various biological activities. Future work in this area would be foundational in establishing the potential therapeutic efficacy of this class of molecules.
At present, without any publicly available experimental data, a guide comparing the performance of this compound derived compounds cannot be compiled. We encourage the scientific community to share any relevant findings to advance the collective understanding of these potentially valuable chemical entities.
The Evolving Landscape of Leaving Groups: A Comparative Analysis of Butyl 3-Chloropropylsulfonate, Mesylates, and Tosylates
For researchers, scientists, and drug development professionals, the selection of an appropriate leaving group is a critical parameter in the design of synthetic routes, directly influencing reaction kinetics and overall yield. While mesylates (OMs) and tosylates (OTs) are well-established and widely utilized as effective leaving groups, the emergence of functionalized sulfonates, such as butyl 3-chloropropylsulfonate, presents new possibilities for fine-tuning reactivity. This guide provides an objective comparison of the performance of this compound against the benchmark leaving groups, mesylates and tosylates, supported by established principles of physical organic chemistry.
The efficacy of a leaving group is fundamentally linked to the stability of the anion formed upon its departure. A more stable anion, being a weaker base, is a better leaving group. This stability is often correlated with the pKa of the conjugate acid; a lower pKa indicates a stronger acid and thus a more stable conjugate base.
Quantitative Comparison of Leaving Group Ability
For mesylates and tosylates, established data provides a clearer picture of their relative performance:
| Leaving Group | Abbreviation | Structure of Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative S_N2 Reaction Rate |
| Mesylate | -OMs | CH₃SO₃⁻ | Methanesulfonic acid | ~ -1.9 | 1.0 |
| Tosylates | -OTs | p-CH₃C₆H₄SO₃⁻ | p-Toluenesulfonic acid | ~ -2.8 | 0.7 |
| This compound (Inferred) | - | Cl(CH₂)₃SO₃⁻ | 3-Chloropropanesulfonic acid | Expected to be lower than unsubstituted alkanesulfonic acids | Expected to be ≥ 1.0 |
Note: The data for this compound is an educated estimation based on the known electron-withdrawing effects of halogens on the acidity of sulfonic acids. Experimental verification is required.
Experimental Protocols
The conversion of an alcohol to a sulfonate ester is a standard and crucial transformation in organic synthesis, as it converts a poor leaving group (hydroxyl) into an excellent one.
General Procedure for the Synthesis of Sulfonate Esters from Alcohols:
This protocol describes a general method for preparing sulfonate esters, which can be adapted for the synthesis of mesylates, tosylates, and this compound by selecting the appropriate sulfonyl chloride.
Materials:
-
Alcohol (substrate)
-
Triethylamine or Pyridine (base)
-
Methanesulfonyl chloride (for mesylate), p-Toluenesulfonyl chloride (for tosylate), or 3-chloropropylsulfonyl chloride (for this compound)
-
Dichloromethane (solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the alcohol (1.0 eq) in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) or pyridine (2.0 eq) to the solution.
-
Slowly add the corresponding sulfonyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-16 hours (reaction progress can be monitored by TLC).
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude sulfonate ester.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Logical Relationships in Leaving Group Ability
The interplay between the structure of the sulfonate ester, the stability of the resulting anion, and the overall reaction rate is a cornerstone of understanding leaving group performance.
Caption: Relationship between sulfonate structure, anion stability, and reaction rate.
Experimental Workflow for Comparing Leaving Group Performance
A robust method for comparing the efficacy of these leaving groups involves a competitive reaction or parallel kinetic studies.
Caption: Workflow for comparing the leaving group ability of different sulfonates.
Conclusion
Safety Operating Guide
Essential Guide to the Proper Disposal of Butyl 3-Chloropropylsulfonate
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides detailed procedures for the proper disposal of Butyl 3-chloropropylsulfonate, ensuring laboratory safety and regulatory compliance. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on information for structurally similar compounds and general principles of hazardous waste management.
Inferred Hazard Profile and Quantitative Data
This compound is anticipated to share hazards with other organic sulfonates and butyl-containing compounds. Based on data from similar chemicals, a summary of potential hazards and relevant disposal information is presented below. It is crucial to handle this compound as a hazardous substance.
| Hazard Category | Observations from Similar Compounds (e.g., Butyl Acrylate, Butyl Propionate, Butyl p-toluenesulfonate) | Disposal Implications |
| Flammability | Many butyl esters are flammable liquids. For instance, Butyl propionate is classified as a flammable liquid and vapor[1]. | Keep away from heat, sparks, open flames, and other ignition sources.[1][2][3] Store in a cool, well-ventilated area in a tightly closed container[2][3][4]. Disposal should be through a licensed hazardous waste vendor, likely via incineration. |
| Irritation | Causes skin and eye irritation[2][4]. Prolonged or repeated exposure may cause dermatitis. | Wear appropriate personal protective equipment (PPE), including gloves (e.g., butyl rubber), safety glasses with side-shields, and a protective suit[2]. |
| Toxicity | Sulfonates are listed as toxic, requiring disposal through Environmental Health and Safety (EHS)[5]. May cause respiratory irritation[2][4]. | Avoid breathing vapors or mist[2][4]. Handle in a well-ventilated area or with local exhaust ventilation. Do not dispose of down the drain[2][6]. All waste must be collected for hazardous waste disposal[7][8]. |
| Reactivity | Generally stable, but may be incompatible with strong oxidizing agents[1]. | Store away from incompatible materials. Do not mix with other waste streams unless compatibility is confirmed[8]. |
Experimental Protocol for Disposal
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound from a laboratory setting. This protocol is designed to be a general guideline; always consult with your institution's Environmental Health and Safety (EHS) department for specific requirements.
1. Personal Protective Equipment (PPE) and Safety Precautions:
- Wear standard laboratory PPE: a flame-retardant lab coat, safety goggles, and chemical-resistant gloves (butyl rubber is recommended for similar compounds[2]).
- Conduct all handling and preparation for disposal in a certified chemical fume hood to avoid inhalation of vapors[4].
- Ensure an emergency eyewash station and safety shower are readily accessible[8].
2. Waste Collection and Storage:
- Collect waste this compound in a dedicated, compatible, and properly labeled hazardous waste container[7][8]. The container should be in good condition and have a secure, tightly fitting cap[1][3][7].
- The label should clearly state "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable, Irritant, Toxic).
- Store the waste container in a designated satellite accumulation area that is cool, well-ventilated, and away from sources of ignition and incompatible materials[1][3][4].
3. Arranging for Disposal:
- Do not attempt to neutralize or treat the waste in the laboratory. Sulfonates are considered toxic and should be managed by a professional waste disposal service[5].
- Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow all institutional procedures for waste manifest and pickup.
- All hazardous drug waste disposal must be arranged through an outside vendor for incineration[7].
4. Spill Management:
- In case of a spill, evacuate the immediate area and alert others.
- If the spill is small and you are trained to handle it, use an appropriate spill kit to contain and absorb the material.
- For flammable liquids, use non-sparking tools for cleanup[1][2].
- Collect the absorbed material and any contaminated debris in a sealed container and dispose of it as hazardous waste[8].
- For large spills, or if you are not comfortable with the cleanup, contact your EHS department or emergency response team immediately.
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the proper disposal route for a chemical like this compound.
References
- 1. cdn.chemservice.com [cdn.chemservice.com]
- 2. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 7. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 8. nipissingu.ca [nipissingu.ca]
Essential Safety and Operational Guide for Handling Butyl 3-chloropropylsulfonate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Butyl 3-chloropropylsulfonate. It includes detailed operational and disposal plans to ensure safe laboratory practices.
Hazard Identification and Immediate Precautions
Based on analogous compounds such as 4-aminopyridine-3-sulfonic acid and Butyl p-toluenesulfonate, this compound is anticipated to present the following hazards[1][2]:
-
Skin Irritation: May cause skin irritation upon contact.[1]
-
Serious Eye Irritation: Poses a risk of serious eye irritation.[1][2]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1][2]
Immediate precautions involve preventing direct contact with the skin, eyes, and respiratory system.[1]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure risks. The following table summarizes the required and recommended PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile). Double-gloving is recommended. | To prevent skin contact and irritation. Butyl gloves offer good resistance to a wide variety of chemicals, including corrosive acids and esters.[1][3] |
| Eye and Face Protection | ANSI-approved safety glasses or chemical splash goggles. A face shield should be worn when there is a splash hazard.[1][4][5] | To protect eyes from chemical splashes, preventing serious irritation.[1][2] |
| Skin and Body Protection | A fully buttoned laboratory coat, long pants, and closed-toe shoes are mandatory. For larger quantities or increased splash potential, chemical-resistant coveralls may be necessary.[1][6] | To prevent accidental skin exposure.[1] |
| Respiratory Protection | All handling should be conducted in a certified chemical fume hood. For situations with a high risk of aerosol generation or in the event of a large spill, a NIOSH-certified respirator with an appropriate chemical cartridge may be required.[1][4][5] | To avoid inhalation of vapors or aerosols, which can cause respiratory tract irritation.[1][2] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential for laboratory safety.
1. Preparation:
-
Ensure a certified chemical fume hood is operational and accessible.
-
Gather and inspect all necessary PPE to ensure it is in good condition.[4]
-
Have an emergency plan in place, including the location of eyewash stations and safety showers.[2]
-
Use the smallest practical quantity of the chemical for the experiment.[1]
-
Keep containers tightly closed when not in use.[1]
2. Handling:
-
Wear the appropriate PPE as detailed in the table above.
-
Work exclusively within the certified chemical fume hood to minimize inhalation exposure.
-
Avoid the formation of aerosols and vapors.[1]
-
Use non-sparking tools and explosion-proof equipment if the compound is determined to be flammable.[7][8]
3. Post-Handling:
-
Thoroughly wash hands with soap and water after handling, even if gloves were worn.[1][4]
-
Decontaminate the work area, including all equipment and surfaces.
-
Properly remove and dispose of contaminated PPE.[1]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
| Small Spill | Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed, labeled container for hazardous waste disposal.[2][7] |
| Large Spill | Evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office.[1] |
Disposal Plan
Proper disposal of this compound and associated waste is imperative to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[1]
-
Do not mix this waste with incompatible materials.
2. Disposal:
-
Dispose of all hazardous waste through your institution's EHS office.[1]
-
Follow all local, regional, and national regulations for hazardous waste disposal.[7]
-
Contaminated PPE should also be disposed of as hazardous waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
